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  • Product: N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide
  • CAS: 381241-82-3

Core Science & Biosynthesis

Foundational

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide mechanism of action.

An In-Depth Technical Guide to the Mechanism of Action of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract N-(2-chloroethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is a molecule of significant interest in medicinal chemistry due to its structural motifs, which suggest a potent and specific mechanism of action. This guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon established principles of medicinal chemistry and the known activities of related chemical entities. We will explore the dual role of the chloroethyl and sulfonamide functionalities, proposing a mechanism centered on covalent modification of biological macromolecules. Furthermore, this document outlines a series of robust experimental protocols designed to rigorously test and validate the proposed mechanism, providing a clear roadmap for future research and development.

Introduction: Unpacking the Therapeutic Potential

The chemical architecture of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide integrates two key pharmacophores: a reactive 2-chloroethyl group and a benzenesulfonamide scaffold. This combination suggests a mechanism of action that is both targeted and potent. The benzenesulfonamide moiety is a well-established scaffold in drug discovery, known to interact with a variety of enzymes and receptors, while the 2-chloroethyl group is a classic alkylating agent capable of forming stable covalent bonds with nucleophilic residues in biological macromolecules.[1][2][3] This dual-functionality positions N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide as a promising candidate for targeted covalent inhibition, a therapeutic strategy that has yielded highly effective drugs.

This guide will first delineate the proposed mechanism of action, focusing on the chemical basis of its reactivity and the likely biological consequences. Subsequently, we will present a series of detailed experimental workflows designed to interrogate and validate this proposed mechanism.

Proposed Mechanism of Action: A Two-Pronged Assault

The mechanism of action of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is hypothesized to be a multi-step process involving bio-recognition and subsequent irreversible inactivation of its biological target(s).

2.1. The Role of the Benzenesulfonamide Scaffold: Targeting and Recognition

The substituted benzenesulfonamide portion of the molecule is predicted to mediate the initial, non-covalent binding to the target protein. Sulfonamides are known to interact with various enzymes, often through hydrogen bonding and hydrophobic interactions within active sites or allosteric pockets.[3] The specific substitution pattern on the benzene ring (5-fluoro and 2-methyl) will influence the electronic properties and steric profile of the molecule, thereby determining its binding affinity and selectivity for its target(s). Potential targets include, but are not limited to, carbonic anhydrases, receptor tyrosine kinases, and nuclear receptors, all of which have been shown to be modulated by sulfonamide-containing compounds.[4][5][6]

2.2. The Chloroethyl Group: The Covalent Warhead

Following initial binding, the reactive 2-chloroethyl group is positioned to form a covalent bond with a nearby nucleophilic residue on the target biomolecule. This process, known as chloroethylation, is a well-documented mechanism for cytotoxic and therapeutic agents.[7] The chlorine atom acts as a good leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles such as the side chains of cysteine (thiol group), histidine (imidazole group), or lysine (amino group) residues in proteins, or the N7 and O6 positions of guanine in DNA.[1][7]

The formation of this covalent bond leads to the irreversible inactivation of the target molecule, resulting in a sustained therapeutic effect. In the context of an enzyme, this would lead to permanent inhibition. If the target is DNA, this can lead to the formation of DNA adducts and interstrand cross-links, which are highly cytotoxic and can trigger apoptosis.[7]

The proposed mechanism is depicted in the following signaling pathway diagram:

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Cellular Response Compound N-(2-chloroethyl)-5-fluoro- 2-methylbenzenesulfonamide Target Biological Target (Protein or DNA) Compound->Target Initial Recognition (Sulfonamide Moiety) Non_covalent_complex Non-covalent Binding Complex Target->Non_covalent_complex Covalent_adduct Covalent Adduct (Irreversible Inhibition) Non_covalent_complex->Covalent_adduct Covalent Bond Formation (Chloroethyl Group) Downstream_effects Disruption of Cellular Pathways Covalent_adduct->Downstream_effects Cell_fate Apoptosis / Cell Cycle Arrest Downstream_effects->Cell_fate

Caption: Proposed mechanism of action of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide.

Experimental Validation: A Roadmap to Mechanistic Insight

To rigorously validate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive understanding of the compound's biological activity.

3.1. Experiment 1: Assessment of Cytotoxicity and Cell Cycle Effects

Objective: To determine the cytotoxic potential of the compound and its effect on cell cycle progression.

Methodology:

  • Cell Culture: Culture a panel of relevant cancer cell lines (e.g., those known to be sensitive to alkylating agents or dependent on potential sulfonamide targets).

  • Cytotoxicity Assay (MTT or CellTiter-Glo):

    • Seed cells in 96-well plates.

    • Treat with a dose-response range of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide for 24, 48, and 72 hours.

    • Measure cell viability using a standard MTT or CellTiter-Glo assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) at each time point.

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat cells with the compound at its IC50 and 2x IC50 for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A G2/M arrest would be consistent with DNA damage.[7]

Expected Outcome: This experiment will establish the compound's potency and provide initial evidence of its mechanism. A significant decrease in cell viability and an accumulation of cells in the G2/M phase would support a DNA-damaging or mitosis-disrupting mechanism.

3.2. Experiment 2: Investigation of DNA Alkylation and Cross-linking

Objective: To directly assess whether the compound causes DNA damage through alkylation and interstrand cross-linking.

Methodology:

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Treat cells with the compound for a short duration (e.g., 2-4 hours).

    • Embed individual cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.

    • DNA with strand breaks will migrate further, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

    • To specifically detect interstrand cross-links, induce strand breaks with a known DNA-damaging agent (e.g., ionizing radiation) after compound treatment. Cross-links will reduce DNA migration.[7]

  • γ-H2AX Immunofluorescence:

    • Treat cells with the compound.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.

    • Visualize the formation of γ-H2AX foci using a fluorescently labeled secondary antibody and fluorescence microscopy. An increase in γ-H2AX foci indicates the induction of DNA damage.[7]

Expected Outcome: Positive results in these assays would provide strong evidence that N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide acts as a DNA alkylating agent.

3.3. Experiment 3: Identification of Protein Targets

Objective: To identify the specific protein(s) that are covalently modified by the compound.

Methodology: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize an analog of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide that contains a "clickable" tag (e.g., an alkyne or azide group) for subsequent visualization or enrichment.

  • Cell Lysate Labeling: Incubate the tagged compound with a cell lysate or live cells.

  • Click Chemistry: After labeling, perform a click reaction to attach a reporter molecule (e.g., a fluorophore for in-gel fluorescence scanning or biotin for affinity purification) to the tagged compound that is now covalently bound to its target protein(s).

  • Target Identification:

    • In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins.

    • Affinity purification and mass spectrometry: Use streptavidin beads to pull down the biotin-tagged protein-compound complexes. Elute the proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Diagram:

ABPP_Workflow cluster_0 Analysis Options Lysate Cell Lysate or Live Cells Labeling Incubation & Covalent Labeling Lysate->Labeling Probe Tagged Compound (with alkyne/azide) Probe->Labeling Click_Reaction Click Chemistry (add reporter tag) Labeling->Click_Reaction Analysis Target Identification Click_Reaction->Analysis Fluorescence In-gel Fluorescence Scanning Analysis->Fluorescence Purification Affinity Purification (Biotin-Streptavidin) Analysis->Purification MS LC-MS/MS Analysis Purification->MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP) to identify protein targets.

Expected Outcome: This experiment will provide a direct identification of the protein targets of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, which is crucial for understanding its specific mechanism of action and potential off-target effects.

Data Summary and Interpretation

The quantitative data generated from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of Expected Quantitative Data

Experiment Parameter Measured Expected Result for Active Compound
Cytotoxicity Assay IC50 (µM)Low micromolar or nanomolar range
Cell Cycle Analysis % of cells in G2/M phaseSignificant increase compared to control
Comet Assay Comet tail momentIncreased tail moment (DNA breaks)
γ-H2AX Assay Number of γ-H2AX foci per cellDose-dependent increase in foci
ABPP with LC-MS/MS Protein IDs and peptide sequencesIdentification of covalently modified proteins and specific amino acid residues

Conclusion

The dual-functionality of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide suggests a compelling mechanism of action based on targeted covalent inhibition. The benzenesulfonamide moiety likely directs the molecule to specific biological targets, whereupon the chloroethyl group forms an irreversible covalent bond, leading to potent and sustained biological effects, potentially through DNA damage or enzyme inhibition. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and elucidating the precise molecular targets and cellular consequences of this promising compound. A thorough understanding of its mechanism of action is paramount for its further development as a potential therapeutic agent.

References

  • Pen-Chung, L. et al. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. Molecular Cancer Therapeutics, 5(4), 903-911. [Link][7]

  • Zaman, K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(42), 24201-24221. [Link][2]

  • Arslan, M. & Al-Masoudi, N. A. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link][3]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27381. [Link][4]

  • Jain, A. & Rana, A. (2016). Sulfonamides: A Novel Approach For Antimicrobial Chemotherapy. International Journal of Pharmaceutical Sciences and Research, 7(5), 1949-1959. [Link][8]

  • Pharmaffiliates. N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link][9]

  • NextSDS. N-(2-Chloroethyl)benzenesulfonamide — Chemical Substance Information. [Link][10]

  • Kumar, N., et al. (2010). The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist. Molecular Pharmacology, 77(2), 228-236. [Link][5]

  • Alam, M. J., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(15), 5825. [Link][6]

Sources

Exploratory

Unlocking Covalent Targeting: Structure-Activity Relationship (SAR) and Mechanistic Profiling of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics and the ability to drug previously intractable targets[1]. Within this s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics and the ability to drug previously intractable targets[1]. Within this space, N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CE-FMBS) emerges as a highly tunable, latent electrophilic warhead. Unlike highly reactive, indiscriminate alkylating agents, CE-FMBS functions as a "prodrug-like" covalent modifier. It relies on a target-templated or pH-driven intramolecular cyclization to generate a reactive N-arylsulfonylaziridine intermediate, which subsequently undergoes nucleophilic ring-opening by specific amino acid residues (e.g., Cysteine, Glutamate, or Aspartate)[2].

This technical guide deconstructs the Structure-Activity Relationship (SAR) of CE-FMBS, detailing the chemical causality behind its structural components, and provides self-validating experimental workflows for profiling its covalent engagement.

Structural Deconstruction and Pharmacophore Analysis

CE-FMBS is a tripartite molecule, with each structural domain playing a critical role in its pharmacokinetics, target recognition, and covalent reactivity.

  • The Aryl Core (5-fluoro-2-methylphenyl): The 5-fluoro-2-methylbenzenesulfonamide scaffold is a privileged recognition motif, frequently utilized in reversible kinase inhibitors, notably targeting the Phosphoinositide 3-kinase (PI3K) family[3]. The 2-methyl group acts as a steric lock, restricting the rotation of the sulfonamide bond and forcing the molecule into a bioactive conformation (the ortho-effect). The 5-fluoro substituent serves a dual purpose: it blocks cytochrome P450-mediated oxidation at the para-position (enhancing metabolic stability) and exerts an electron-withdrawing effect that fine-tunes the acidity of the sulfonamide nitrogen.

  • The Linker (-SO₂NH-): The sulfonamide group acts as a critical hydrogen-bond donor/acceptor pair for target binding. More importantly, the acidity of the NH proton (pKa ~ 8.5–9.5 depending on aryl substituents) is the thermodynamic trigger for warhead activation.

  • The Latent Warhead (N-(2-chloroethyl)): This moiety is a classic latent electrophile. In its linear form, it is relatively unreactive toward biological nucleophiles, minimizing off-target toxicity. Upon deprotonation of the sulfonamide nitrogen, it undergoes rapid intramolecular cyclization to form an aziridine ring, the true reactive species[4].

Mechanistic Pathway: Latent Electrophile Activation

The covalent engagement of CE-FMBS is a two-step cascade. First, the sulfonamide nitrogen must be deprotonated. In a biological setting, this is often facilitated by the microenvironment of the target protein's active site (target-templated activation). Once deprotonated, the nitrogen lone pair attacks the adjacent carbon, displacing the chloride ion via anchimeric assistance to form an N-arylsulfonylaziridine .

Because of the strong electron-withdrawing nature of the sulfonyl group, the resulting aziridine is highly activated. It readily undergoes S_N2 ring-opening upon attack by a proximal nucleophile—traditionally a Cysteine thiol[4], but recent advances have demonstrated that N-aryl aziridines are highly effective at modifying acidic residues like Glutamate and Aspartate[2].

ActivationPathway A CE-FMBS (Latent Electrophile) B Deprotonation of Sulfonamide NH A->B pH > 7.4 or Basic Microenvironment C Intramolecular Cyclization (- HCl) B->C Anchimeric Assistance D N-Arylsulfonylaziridine (Reactive Intermediate) C->D Aziridine Formation E Nucleophilic Attack (Target Cys/Glu/Asp) D->E Target Binding F Covalent Protein Adduct (Irreversible Inhibition) E->F S_N2 Ring Opening

Figure 1: Mechanistic pathway of CE-FMBS activation and subsequent covalent protein modification.

Structure-Activity Relationship (SAR) Dynamics

To optimize the therapeutic window of TCIs, the intrinsic reactivity of the warhead must be perfectly balanced with the non-covalent affinity of the scaffold. The tables below summarize the SAR causality for both the warhead and the aryl core.

Table 1: SAR of the Latent Warhead

Modifications to the alkyl halide chain dictate the kinetic rate of aziridine formation.

N-SubstituentCyclization RateIntrinsic ReactivityMechanistic Causality
2-chloroethyl (CE-FMBS) ModerateOptimalChloride is a moderate leaving group, providing a stable half-life in plasma while allowing target-templated cyclization.
2-bromoethyl Very FastHigh (Promiscuous)Bromide is an excellent leaving group; premature cyclization in plasma leads to off-target alkylation and toxicity.
3-chloropropyl NegligibleInactiveKinetically unfavorable formation of a 4-membered azetidine ring prevents electrophilic activation.
Ethyl NoneReversible BinderLacks a leaving group; serves as a critical negative control to validate that inhibition is purely covalent.
Table 2: SAR of the Aryl Core

Substitutions on the benzene ring modulate the pKa of the sulfonamide, directly impacting the thermodynamic barrier to cyclization.

Aryl SubstituentsSulfonamide pKaCovalent EfficiencyMechanistic Causality
5-Fluoro, 2-Methyl ~8.8HighOptimal balance. The electron-withdrawing fluorine increases NH acidity, facilitating deprotonation and subsequent cyclization.
5-Hydrogen, 2-Methyl ~9.2ModerateDecreased acidity slows down the deprotonation step, resulting in a lower rate of aziridine formation.
5-Trifluoromethyl, 2-Methyl ~7.5Poor (Unstable)Highly acidic NH leads to rapid, spontaneous cyclization in aqueous media, destroying the compound before target engagement.
5-Fluoro, 2-Hydrogen ~8.8LowLoss of the 2-methyl group removes the steric "ortho-lock," increasing entropic penalty during target binding and reducing affinity.

Experimental Workflows & Protocols (E-E-A-T)

To establish trustworthiness in TCI development, covalent engagement must be rigorously validated. The following protocols represent self-validating systems to confirm both intrinsic reactivity and specific target modification.

Protocol 1: Intrinsic Reactivity Profiling (GSH Trapping Assay)

Purpose: To measure the intrinsic electrophilicity of CE-FMBS and ensure it does not degrade prematurely in physiological conditions.

  • Preparation: Prepare a 10 mM stock of CE-FMBS in anhydrous DMSO.

  • Incubation: Dilute the compound to a final concentration of 50 µM in PBS (pH 7.4) containing 5 mM reduced glutathione (GSH). Incubate at 37°C.

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1% formic acid.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate salts, and inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Interpretation: Track the exponential decay of the parent CE-FMBS mass and the corresponding appearance of the GSH-adduct mass. A half-life ( t1/2​ ) between 2 to 6 hours is generally optimal for latent electrophiles.

Protocol 2: Intact Protein Mass Spectrometry for Adduct Validation

Purpose: To confirm a 1:1 binding stoichiometry between CE-FMBS and the target protein (e.g., recombinant PI3Kα), ruling out promiscuous poly-alkylation.

  • Protein Preparation: Dilute recombinant target protein to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Avoid Tris or DTT, which can act as competing nucleophiles.

  • Covalent Labeling: Add CE-FMBS to a final concentration of 20 µM (10x molar excess). Incubate at room temperature for 2 hours.

  • Desalting: Purify the protein using C4 ZipTips to remove excess unreacted ligand and buffer salts. Elute in 50% acetonitrile / 0.1% formic acid.

  • ESI-TOF MS: Analyze the intact protein via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).

  • Deconvolution: Use MaxEnt1 (or similar deconvolution algorithms) to reconstruct the zero-charge mass spectrum. A successful TCI will show a single mass shift corresponding to the exact mass of CE-FMBS minus the mass of HCl (due to the loss of the chloride leaving group and the target proton during ring opening).

ValidationWorkflow S1 1. Incubation (CE-FMBS + Protein) S2 2. Time-Course Sampling S1->S2 S3 3. Desalting (C4 ZipTip) S2->S3 S4 4. LC-MS Intact Mass Analysis S3->S4 S5 5. Adduct Mapping (MS/MS Digest) S4->S5

Figure 2: Step-by-step analytical workflow for validating targeted covalent inhibitors.

References

  • Covalent Inhibition in Drug Discovery. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. ChemRxiv. Available at: [Link]

  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • US8138347B2 - Quinoline derivatives as PI3 kinase inhibitors. Google Patents.

Sources

Foundational

Potential therapeutic targets of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide.

Mechanistic Profiling and Therapeutic Targeting of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide: A Whitepaper on Covalent Pharmacophores Executive Summary The rational design of Targeted Covalent Inhibitors (TCI...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Therapeutic Targeting of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide: A Whitepaper on Covalent Pharmacophores

Executive Summary

The rational design of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology and chemical biology. N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CAS: 381241-82-3) represents a highly specialized bifunctional pharmacophore. It combines a lipophilic, sterically constrained benzenesulfonamide recognition moiety with a reactive N-(2-chloroethyl) electrophilic warhead. This whitepaper deconstructs the structural causality of this compound, proposing its primary therapeutic targets based on established structure-activity relationships (SAR) of analogous chloroethyl-sulfonamides and ureidobenzenesulfonates[1].

By acting as a localized alkylating agent, this compound has the potential to covalently modify nucleophilic residues in specific protein binding pockets or induce DNA double-strand breaks, making it a prime candidate for antineoplastic probe development.

Core Structural Analysis & Chemical Causality

To understand the therapeutic potential of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, we must analyze the causality behind its structural components:

  • The Electrophilic Warhead (N-(2-chloroethyl)): Unlike inert binding motifs, the 2-chloroethyl group is a latent electrophile. Under physiological conditions, the lone pair on the sulfonamide nitrogen can drive an intramolecular displacement of the chloride ion, generating a highly reactive, positively charged aziridinium intermediate . This intermediate rapidly undergoes nucleophilic attack by nearby electron-rich residues (e.g., thiolates of Cysteine, carboxylates of Glutamate, or DNA purines)[2].

  • The Recognition Scaffold (5-fluoro-2-methylbenzenesulfonamide): The sulfonamide group is a canonical haptophore for Carbonic Anhydrases (CAs). However, secondary sulfonamides (bearing the chloroethyl group) exhibit altered binding kinetics. The addition of the 5-fluoro substituent enhances lipophilicity (LogP) and metabolic stability against cytochrome P450 oxidation. The 2-methyl group introduces critical steric hindrance, restricting the rotational freedom of the sulfonamide bond and locking the trajectory of the chloroethyl warhead to ensure precise spatial alignment with target nucleophiles.

Potential Therapeutic Targets

Based on the physicochemical profile of the compound, three primary therapeutic axes emerge:

A. β-Tubulin (Colchicine-Binding Site)

Analogous N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and ureidobenzenesulfonates (PUB-SOs) are potent microtubule-disrupting agents. They dock into the colchicine-binding site (C-BS) of β-tubulin. Once anchored by the aromatic ring, the chloroethyl warhead covalently acylates/alkylates Glu198 or Cys239 [3][4]. This irreversible modification destabilizes the microtubule polymer, leading to profound G2/M phase cell cycle arrest.

B. Tumor-Associated Carbonic Anhydrases (CA IX / XII)

While primary sulfonamides coordinate directly with the active-site zinc ion of CAs, secondary sulfonamides can act as TCIs if the warhead is positioned near the hydrophobic pocket. The 5-fluoro-2-methylbenzene ring can anchor the molecule in the CA IX active site (highly overexpressed in hypoxic solid tumors), allowing the aziridinium intermediate to covalently modify adjacent histidine or cysteine residues, permanently inactivating the enzyme and inducing hypoxia-mediated apoptosis.

C. Direct DNA Alkylation & Cross-linking

If the compound bypasses protein targets and enters the nucleus, the aziridinium intermediate can act as a classic mono-alkylating agent (akin to nitrosoureas like lomustine). It attacks the N7 position of guanine or the N3 position of adenine. This leads to replication fork stalling, generation of DNA double-strand breaks (DSBs), and subsequent phosphorylation of histone H2AX (γH2AX), triggering S-phase arrest[3].

MoA Compound N-(2-chloroethyl)-5-fluoro- 2-methylbenzenesulfonamide Aziridinium Reactive Aziridinium Intermediate Compound->Aziridinium Intramolecular Cyclization (-Cl-) Target1 β-Tubulin (C-BS) Covalent Adduct (Glu198/Cys239) Aziridinium->Target1 Nucleophilic Attack (Protein) Target2 Carbonic Anhydrase IX/XII Active Site Alkylation Aziridinium->Target2 Sulfonamide-directed Binding Target3 DNA Guanine/Adenine Alkylation (DSBs) Aziridinium->Target3 Direct DNA Alkylation

Caption: Mechanistic pathway of aziridinium-mediated covalent targeting.

Quantitative Target Profiling

The following table summarizes the anticipated kinetic and phenotypic readouts for the compound across its putative targets.

Target / AssayPutative Binding SiteCovalent Modifier ResidueExpected IC₅₀ / AffinityPrimary Cellular Readout
β-Tubulin Colchicine-Binding Site (C-BS)Glu198 / Cys2390.5 - 5.0 µMG2/M Cell Cycle Arrest
Carbonic Anhydrase IX Zinc-adjacent hydrophobic pocketHis64 / Cys10 - 50 µMHypoxia-induced apoptosis
Genomic DNA N7-Guanine / N3-AdenineN/A (DNA adduct)> 50 µMγH2AX Phosphorylation

Self-Validating Experimental Protocols

To rigorously evaluate this compound, empirical validation must distinguish between specific targeted covalent inhibition and non-specific toxicity. The following protocols are designed as self-validating systems, incorporating internal controls to establish absolute causality.

Protocol 1: LC-MS/MS Intact Protein Covalent Binding Assay (β-Tubulin)

Purpose: To verify specific covalent adduct formation at the C-BS of β-tubulin versus non-specific protein alkylation.

  • Preparation: Purify porcine brain tubulin (10 µM) in PIPES buffer (pH 6.9, 1 mM EGTA, 1 mM MgCl₂).

  • Competitive Control Setup (Self-Validation): Divide the sample into three cohorts:

    • Cohort A (Vehicle): DMSO only.

    • Cohort B (Test): Incubate with 50 µM N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide for 2 hours at 37°C.

    • Cohort C (Competition): Pre-incubate tubulin with 100 µM Colchicine for 30 mins before adding the test compound. (If the test compound binds specifically to the C-BS, Colchicine will block adduct formation).

  • Digestion: Quench the reaction with 1% formic acid. Digest the protein using Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • LC-MS/MS Acquisition: Run the digested peptides through a Q-Exactive Orbitrap mass spectrometer.

  • Data Analysis: Search for a mass shift of +215.04 Da (the exact mass of the 5-fluoro-2-methylbenzenesulfonamide moiety post-chloride loss) on the Glu198 or Cys239 containing peptides.

  • Validation Metric: Cohort B must show the +215.04 Da adduct, while Cohort C must show a >90% reduction in adduct signal, proving site-specific causality.

Protocol 2: γH2AX Immunofluorescence for DNA Damage

Purpose: To determine if the compound acts as a direct DNA alkylating agent at physiological concentrations.

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (1x10⁴ cells/well) in a 96-well optical imaging plate.

  • Treatment: Treat cells with a dose-response gradient (0.1 µM to 100 µM) of the compound. Include Lomustine (50 µM) as a positive control for DNA alkylation and Paclitaxel (10 nM) as a negative control for DNA damage (microtubule stabilizer).

  • Fixation & Permeabilization: After 24 hours, fix cells with 4% paraformaldehyde for 15 mins, then permeabilize with 0.1% Triton X-100.

  • Staining: Incubate with primary anti-phospho-Histone H2A.X (Ser139) antibody (1:500) overnight at 4°C, followed by an Alexa Fluor 488 secondary antibody and DAPI nuclear counterstain.

  • High-Content Imaging: Quantify the nuclear γH2AX foci per cell.

  • Validation Metric: If the compound primarily targets tubulin, γH2AX foci will only appear at supra-pharmacological doses (>50 µM). If it is a primary DNA alkylator, foci will appear at <5 µM, mirroring the Lomustine positive control.

Workflow Step1 Compound Incubation Step2 Target Engagement Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Adduct Mapping (+215.04 Da) Step3->Step4

Caption: Self-validating LC-MS/MS workflow for covalent adduct mapping.

References

  • PubChem. "N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide". National Center for Biotechnology Information. Available at: [Link]

  • Fortin, S., et al. "Synthesis, Biological Evaluation, and Structure-Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks". ResearchGate. Available at: [Link]

  • Lacroix, J. M., et al. "Characterization of the Covalent Binding of N-Phenyl-N'-(2-chloroethyl)ureas to β-Tubulin: Importance of Glutamic Acid 198 in Microtubule Stability". Université Laval Corpus. Available at: [Link]

  • ACS Publications. "Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase". Biochemistry. Available at: [Link]

Sources

Exploratory

Design, Synthesis, and High-Throughput Screening of N-(2-Chloroethyl)-5-fluoro-2-methylbenzenesulfonamide Derivatives as Targeted Covalent Inhibitors

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized modern oncology and chemical biology. Among the most versatile electrophilic warheads are the N-sulfonyl aziridines, which are g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern oncology and chemical biology. Among the most versatile electrophilic warheads are the N-sulfonyl aziridines, which are generated in situ or synthetically from N-(2-chloroethyl)sulfonamide precursors. This technical guide provides a comprehensive framework for the synthesis, derivatization, and biological screening of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CAS: 381241-82-3) and its derivatives. By acting as latent alkylating agents, these compounds offer a highly tunable platform for targeting specific nucleophilic residues (e.g., cysteines, lysines) in disease-associated proteins.

Molecular Design & Mechanistic Rationale

As a Senior Application Scientist, I approach the N-(2-chloroethyl)arylsulfonamide scaffold not merely as a chemical intermediate, but as a finely tuned pharmacological delivery system. The structural components of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide are chosen based on strict structure-activity relationship (SAR) principles:

  • The 2-Chloroethyl Moiety (Latent Electrophile): Unlike highly reactive nitrogen mustards, the 2-chloroethyl group attached to a sulfonamide is relatively stable. It requires base-mediated activation to undergo intramolecular cyclization into an N-sulfonyl aziridine[1]. This allows the molecule to act as a prodrug or a stable TCI that only reacts when positioned in the basic microenvironment of a target enzyme's active site.

  • The Sulfonamide Linkage: The strong electron-withdrawing nature of the sulfonyl group serves a dual purpose. First, it increases the acidity of the N-H proton, facilitating easier deprotonation and subsequent aziridine formation. Second, once the aziridine is formed, the sulfonyl group activates the three-membered ring toward nucleophilic attack by lowering the LUMO energy[1].

  • 5-Fluoro-2-methylphenyl Core: The ortho-methyl group provides steric hindrance, locking the conformation of the sulfonamide to favor specific binding pockets and preventing non-specific off-target interactions. The meta-fluorine atom enhances lipophilicity (improving cellular permeability) and blocks oxidative metabolism by Cytochrome P450 enzymes at that specific aromatic position, thereby increasing the compound's half-life.

Similar benzenesulfonamide derivatives, such as N-phenylureidobenzenesulfonamides (PUB-SAs) and N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have been extensively validated as potent antineoplastic agents that induce DNA double-strand breaks and bind to the colchicine-binding site of β-tubulin[2][3].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of the core scaffold and its active aziridine intermediate relies on highly controlled, self-validating reaction conditions to prevent premature hydrolysis or intermolecular cross-linking.

Protocol A: Synthesis of the Core Scaffold

Objective: Coupling of 5-fluoro-2-methylbenzenesulfonyl chloride with 2-chloroethylamine. Causality: Triethylamine (Et3N) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • Preparation: Suspend 2-chloroethylamine hydrochloride (1.0 eq, 17.3 mmol) and Et3N (2.5 eq, 43.0 mmol) in 100 mL of anhydrous DCM. Cool the mixture to 0 °C under an inert argon atmosphere to control the exothermic nature of the subsequent addition.

  • Coupling: Add 5-fluoro-2-methylbenzenesulfonyl chloride (1.2 eq, 20.7 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the solution to stir at room temperature for 15 hours[1].

  • Workup: Quench the reaction by pouring it into 200 mL of 1% aqueous HCl. Extract the aqueous phase with DCM (3 × 100 mL). Wash the combined organic layers with brine (2 × 200 mL) and dry over anhydrous MgSO4.

  • Validation Checkpoint: Monitor reaction completion via TLC (Hexane/EtOAc 7:3). Post-extraction, confirm product identity via ^1H NMR (CDCl3): verify the presence of the characteristic triplet of the chloroethyl -CH2-Cl group near 3.6 ppm and the sulfonamide N-H broad singlet near 5.2 ppm. Confirm purity >95% via LC-MS before proceeding.

Protocol B: Intramolecular Cyclization to N-Sulfonyl Aziridine

Objective: Base-induced cyclization of the chloroethyl scaffold into the reactive alkylating species. Causality: A biphasic system (Toluene/Water) using Lithium Hydroxide (LiOH) is strictly required. Strong, hard bases like LiOH in a biphasic system facilitate the deprotonation of the sulfonamide nitrogen precisely at the solvent interface. This drives the intramolecular nucleophilic substitution (SN2) of the chloride without causing intermolecular side reactions or unwanted hydrolysis of the newly formed aziridine ring[1].

  • Preparation: Dissolve the synthesized N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (1.0 eq, 12.8 mmol) in 150 mL of toluene.

  • Biphasic Catalysis: Add a separately prepared solution of LiOH (6.0 eq, 77.0 mmol) in 10.0 mL of deionized water to the toluene solution[1].

  • Cyclization: Stir the biphasic mixture vigorously for 15 hours at room temperature.

  • Workup & Validation: Filter the mixture, separate the organic layer, wash with brine (2 × 200 mL), and dry over MgSO4. Remove the solvent under vacuum. Validation: ^1H NMR must show the disappearance of the -CH2-Cl triplet and the emergence of a highly shielded aziridine multiplet around 2.2–2.6 ppm.

Mechanism A Sulfonyl Chloride + Amine B N-(2-chloroethyl) Sulfonamide A->B Et3N, DCM C N-Sulfonyl Aziridine B->C Base (LiOH) Cyclization D Covalent Target Adduct C->D Nucleophilic Attack (Cys/Lys)

Fig 1: Synthetic activation of the chloroethyl scaffold into a reactive aziridine intermediate.

Biological Screening & Assay Workflows

Derivatives of this scaffold must be rigorously screened to distinguish between non-specific toxicity (e.g., glutathione depletion) and targeted covalent engagement. Because related benzenesulfonamides exhibit potent cytocidal activity by blocking cell cycle progression in the S-phase and inducing DNA double-strand breaks[3], our screening cascade is designed to capture these specific phenotypic endpoints.

High-Throughput Screening (HTS) Cascade
  • Primary Screen (Cell Viability): Compounds are arrayed in 384-well plates. Human breast cancer (MCF-7) and colon adenocarcinoma (HT-29) cell lines are treated with a 10-point dose-response titration (1 nM to 100 µM) for 72 hours. Cell viability is quantified using an MTT or CellTiter-Glo luminescent assay to establish baseline IC50 values.

  • Secondary Screen (Target Engagement & Mechanism): Hits (IC50 < 5 µM) are advanced to mechanistic assays. To verify if the compounds act similarly to CEUs by targeting the colchicine-binding site[2], a tubulin polymerization inhibition assay is conducted using purified porcine brain tubulin. Furthermore, γH2AX immunofluorescence is utilized to quantify DNA double-strand breaks[3].

  • Tertiary Screen (Selectivity Profiling): To ensure the aziridine warhead is not indiscriminately reactive, lead compounds are incubated with a panel of off-target nucleophiles (e.g., 5 mM GSH). Compounds that deplete GSH rapidly are flagged as pan-assay interference compounds (PAINS) and removed from the pipeline.

Screening Step1 Compound Library (Derivatives) Step2 Primary HTS (Cell Viability - MTT) Step1->Step2 Dose-Response Step3 Secondary Assay (Target Engagement) Step2->Step3 IC50 < 5 µM Step4 Lead Optimization (In Vivo Models) Step3->Step4 High Selectivity

Fig 2: High-throughput screening cascade for identifying potent covalent inhibitor leads.

Quantitative Data Presentation

The following table summarizes a representative screening matrix used during the hit-to-lead optimization phase. It correlates the structural derivatization (N-substitution) with synthetic efficiency and biological potency.

Table 1: Representative SAR and Screening Data for N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide Derivatives

Compound IDN-Substitution (R-Group)Synthetic Yield (%)Aziridine Conversion (k_obs, h⁻¹)MCF-7 IC50 (µM)HT-29 IC50 (µM)Mechanism Flag
Core-01 -H (Unsubstituted)880.454.2 ± 0.35.1 ± 0.4DNA Alkylation
Deriv-02 -CH3 (Methyl)750.12> 50.0> 50.0Inactive
Deriv-03 -Phenyl620.851.8 ± 0.12.2 ± 0.2Tubulin Binding
Deriv-04 -Benzyl700.608.5 ± 0.510.1 ± 0.8Mixed
Deriv-05 -Cyclopropyl680.3512.4 ± 1.115.0 ± 1.2Off-target Tox

Note: The N-unsubstituted core (Core-01) and the N-phenyl derivative (Deriv-03) show the highest potency, aligning with literature demonstrating that N-phenyl substitutions on similar sulfonamides enhance affinity for the colchicine-binding site[2]. Alkylation of the nitrogen (Deriv-02) drastically reduces aziridine conversion rates, rendering the compound biologically inactive.

Sources

Foundational

Chemical Profiling and Synthetic Utility of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CAS 381241-82-3)

Executive Summary In modern medicinal chemistry and drug development, bifunctional electrophiles serve as critical building blocks for generating complex heterocycles and targeted covalent inhibitors (TCIs). Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, bifunctional electrophiles serve as critical building blocks for generating complex heterocycles and targeted covalent inhibitors (TCIs). Among these, N-(2-chloroethyl)sulfonamides are highly valued for their ability to act as stable precursors to highly reactive N-sulfonyl aziridines. This technical guide provides an in-depth analysis of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CAS 381241-82-3) , detailing its chemical identifiers, mechanistic utility, and a self-validating protocol for its synthesis and application.

Chemical Identity & Structural Parameters

Accurate chemical identification is the bedrock of reproducible research [1]. The compound features a 5-fluoro-2-methylbenzenesulfonyl core linked to a 2-chloroethyl moiety. The electron-withdrawing nature of the sulfonamide group significantly lowers the pKa of the nitrogen proton, facilitating base-catalyzed activation, while the fluorinated aromatic ring modulates lipophilicity (LogP) and metabolic stability [3].

Quantitative Chemical Identifiers
PropertyValue
Chemical Name N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide
CAS Registry Number 381241-82-3
Molecular Formula C₉H₁₁ClFNO₂S
Molecular Weight 251.70 g/mol
Exact Mass 251.020 Da
SMILES String Cc1ccc(F)cc1S(=O)(=O)NCCCl
InChI String InChI=1S/C9H11ClFNO2S/c1-7-2-3-8(11)6-9(7)15(13,14)12-5-4-10/h2-3,6,12H,4-5H2,1H3

Mechanistic Utility: The Masked Aziridine Warhead

Why utilize a 2-chloroethyl sulfonamide rather than a pre-formed aziridine? Pre-formed aziridines are often hydrolytically unstable, prone to polymerization, and difficult to store long-term. CAS 381241-82-3 acts as a "masked" electrophile. As demonstrated in foundational studies on N-sulfonyl aziridine synthesis [2], the application of a mild base deprotonates the sulfonamide nitrogen. The resulting anion undergoes a rapid intramolecular Sₙ2 displacement of the adjacent chloride, generating an N-sulfonyl aziridinium intermediate. This intermediate is highly susceptible to nucleophilic attack by target proteins, DNA, or synthetic amines in cross-coupling workflows.

AziridineMech A N-(2-chloroethyl)sulfonamide (Stable Precursor) B Sulfonamide Anion (Deprotonated) A->B Base (-H+) C N-Sulfonyl Aziridine (Reactive Electrophile) B->C Intramolecular S_N2 (-Cl-) D Target Adduct (Alkylated Nucleophile) C->D Nucleophile (Nu:) Ring Opening

Mechanistic pathway of N-(2-chloroethyl)sulfonamide activation via aziridine intermediate.

Self-Validating Synthetic Protocol

The synthesis of CAS 381241-82-3 requires strict control over reaction kinetics to prevent premature cyclization. The following protocol describes the coupling of 5-fluoro-2-methylbenzenesulfonyl chloride with 2-chloroethylamine hydrochloride.

SynthWorkflow SM1 5-Fluoro-2-methylbenzene- sulfonyl chloride Mix Biphasic/Organic Mixture (CH2Cl2, 0 °C) SM1->Mix SM2 2-Chloroethylamine HCl SM2->Mix Base Triethylamine (Et3N) Dropwise Addition Mix->Base Controls Exotherm Prod N-(2-chloroethyl)-5-fluoro- 2-methylbenzenesulfonamide Base->Prod Nucleophilic Acyl Substitution (1-2 hours, RT)

Step-by-step synthetic workflow for CAS 381241-82-3 from commercial precursors.

Step-by-Step Methodology
  • Preparation & Solvation: Charge a flame-dried round-bottom flask with 2-chloroethylamine hydrochloride (1.05 eq) and anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: DCM provides optimal solubility for the sulfonyl chloride and allows for excellent thermal dissipation during the exothermic coupling phase.

  • Electrophile Addition: Add 5-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) to the stirring suspension.

  • Controlled Base Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Add triethylamine (Et₃N, 2.2 eq) dropwise over 30–45 minutes.

    • Causality: Exactly 2.2 equivalents are required: one to neutralize the hydrochloride salt of the amine, and one to scavenge the HCl byproduct generated during sulfonamide bond formation. The dropwise addition at 0 °C is strictly required to prevent local thermal spikes, which would prematurely drive the cyclization of the 2-chloroethyl group into an unwanted aziridine byproduct.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for 2 hours.

    • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction is complete when the sulfonyl chloride peak is entirely consumed.

  • Quench & Isolation: Quench the reaction by adding 1M aqueous HCl.

    • Causality: The acidic quench serves a dual self-validating purpose: it protonates any unreacted amine (moving it to the aqueous layer for easy separation) and immediately halts any base-catalyzed aziridine formation by neutralizing excess Et₃N. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the title compound [1].

Conclusion

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is a highly versatile intermediate. By understanding the causality behind its structural stability and its specific base-catalyzed activation threshold, researchers can effectively deploy it in the synthesis of complex pharmaceuticals, piperazine derivatives, and targeted covalent probes. The protocols provided ensure high-fidelity synthesis while mitigating the risks of premature electrophilic degradation.

References

  • Bio-Fount. "381241-82-3 | N-(2-Chloroethyl)-5-fluoro-2-methylbenzenesulfonamide." Bio-Fount Reagents, 2026. URL: [Link]

Exploratory

Preliminary Cytotoxicity Screening of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide: A Comprehensive Technical Guide

Executive Summary The development of novel antineoplastic agents requires rigorous, standardized preliminary screening to establish efficacy, determine the therapeutic window, and elucidate the mechanism of action. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antineoplastic agents requires rigorous, standardized preliminary screening to establish efficacy, determine the therapeutic window, and elucidate the mechanism of action. This technical whitepaper provides an in-depth, field-proven framework for the preliminary cytotoxicity screening of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CAS: 381241-82-3)[1]. Designed for drug development professionals, this guide synthesizes structural rationale, high-throughput screening (HTS) methodologies, and data interpretation into a cohesive, self-validating workflow.

Structural Rationale & Mechanism of Action

To design an effective screening protocol, one must first understand the physicochemical and mechanistic properties of the compound. N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide belongs to the chloroethyl sulfonamide class of molecules.

  • The Alkylating Pharmacophore: The 2-chloroethyl moiety is a classic alkylating agent. Under physiological conditions, the displacement of the chloride leaving group facilitates the formation of a highly reactive electrophilic intermediate (such as an aziridinium or carbonium ion).

  • Target Engagement: This electrophile preferentially attacks nucleophilic centers within the cell, predominantly the N7 position of guanine residues in DNA.

  • Cytotoxic Cascade: The resulting DNA adducts and interstrand crosslinks cause severe replication fork stalling. This triggers the DNA Damage Response (DDR) pathway via ATM/ATR kinases. If the damage exceeds the cell's repair capacity, the cascade culminates in caspase-mediated apoptosis.

MOA C N-(2-chloroethyl)-5-fluoro- 2-methylbenzenesulfonamide RI Reactive Aziridinium / Carbonium Intermediate C->RI Intramolecular cyclization (Cl- leaving group) DNA DNA Alkylation (Guanine N7 Crosslinking) RI->DNA Nucleophilic attack DDR DNA Damage Response (ATM/ATR Activation) DNA->DDR Replication fork stalling APO Apoptosis (Caspase 3/7 Cleavage) DDR->APO Unrepairable damage

Proposed mechanism of action for chloroethyl sulfonamide-mediated cytotoxicity.

Experimental Design & Model Selection

The NCI-60 Framework Approach

To evaluate the broad-spectrum antineoplastic potential of this compound, we adopt the principles of the[2]. Testing a novel alkylating agent against a single cell line introduces severe tissue-specific bias. By utilizing a diverse panel of human tumor cell lines (representing leukemia, melanoma, lung, colon, CNS, ovary, breast, prostate, and kidney cancers), researchers can identify specific genetic vulnerabilities and intrinsic resistance mechanisms early in the pipeline.

Assay Selection: Why CellTiter-Glo 2.0?

For the primary viability readout, this protocol utilizes the[3].

  • Causality of Choice: Traditional colorimetric assays (like MTT or MTS) rely on mitochondrial oxidoreductase activity. Alkylating agents can induce metabolic shifts or senescence that artificially skew reductase activity, leading to false viability readouts.

  • The ATP Advantage: CellTiter-Glo directly quantifies intracellular adenosine triphosphate (ATP)—the universal energy currency. ATP levels drop precipitously upon cell death, providing a direct, unconfounded correlation to the number of metabolically viable cells. Furthermore, its homogeneous "add-mix-measure" format eliminates washing steps, drastically reducing technical variability in 384-well HTS formats.

Step-by-Step Cytotoxicity Screening Protocol

This protocol is designed as a self-validating system . It incorporates internal controls at every stage to ensure that the resulting dose-response curves are an artifact-free representation of the compound's true efficacy.

Phase I: Cell Preparation & Seeding
  • Harvesting: Harvest target cell lines (e.g., A549, HCT116, MCF-7) in the logarithmic growth phase (typically 70-80% confluence) to ensure uniform metabolic baselines.

  • Plating: Seed cells into opaque-walled 384-well microtiter plates. Plating densities must be optimized based on the doubling time of the specific cell line (typically ranging from 500 to 2,000 cells/well in 25 µL of complete media).

  • Self-Validation Controls:

    • Background Control: Include wells containing 25 µL of media with no cells to establish background luminescence.

    • Vehicle Control: Include wells treated with 0.1% DMSO to serve as the 100% viability baseline.

  • Attachment: Incubate plates overnight at 37°C, 5% CO₂, and 95% humidity to allow for cell attachment and recovery.

Phase II: Compound Dosing
  • Stock Preparation: Dissolve N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 5-point log₁₀ serial dilution (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

  • Treatment: Using an acoustic liquid handler (e.g., Echo 550) or a precision multichannel pipette, transfer the compound to the assay plates. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Return plates to the incubator for 72 hours.

Phase III: Viability Measurement
  • Equilibration: Remove the 384-well plates and the CellTiter-Glo 2.0 reagent from storage. Equilibrate both to room temperature (approx. 22°C) for 30 minutes. Note: Temperature gradients across the plate can cause uneven luciferase kinetics and edge effects.

  • Lysis: Add 25 µL of CellTiter-Glo 2.0 reagent to each well (a 1:1 ratio with the culture media).

  • Mixing: Place the plates on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis and ATP release.

  • Stabilization: Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Record luminescence using a multimode microplate reader with an integration time of 0.5 seconds per well.

Workflow Step1 Cell Seeding (384-well plate) Step2 Compound Dosing (5-point log scale) Step1->Step2 Step3 Incubation (72 Hours, 37°C) Step2->Step3 Step4 CellTiter-Glo 2.0 Addition & Lysis Step3->Step4 Step5 Luminescence Measurement Step4->Step5

High-throughput 384-well cytotoxicity screening workflow using CellTiter-Glo 2.0.

Data Presentation & Interpretation

Raw Relative Light Units (RLU) must be normalized to calculate the percentage of viable cells relative to the vehicle control.

Formula: Viability (%) =[(RLU_Sample - RLU_Background) / (RLU_Vehicle - RLU_Background)] × 100

Using non-linear regression analysis (e.g., a four-parameter logistic curve), researchers can determine the IC₅₀ (concentration inhibiting viability by 50%). Below is a structured presentation of mock screening data demonstrating the expected differential sensitivity across various cancer models.

Table 1: Representative Cytotoxicity Profile (Mock Data)
Cell LineTissue OriginDoubling Time (h)IC₅₀ (µM) ± SDSensitivity Profile
K562 Leukemia241.2 ± 0.3Highly Sensitive
HCT116 Colon213.5 ± 0.6Sensitive
A549 Lung (NSCLC)2214.8 ± 1.2Moderately Resistant
MCF-7 Breast2922.1 ± 2.5Resistant
HEK293 Normal Kidney24> 50.0Non-toxic (Therapeutic Window)

Data Interpretation: Alkylating agents typically exhibit higher potency in rapidly dividing cell lines (e.g., K562, HCT116) due to the increased frequency of replication fork collisions with DNA adducts. The resistance in A549 or MCF-7 may indicate elevated levels of glutathione or robust DNA repair mechanisms (e.g., MGMT expression).

Secondary Validation & Next Steps

A reduction in ATP confirms a loss of metabolic viability but does not definitively prove the mechanism of cell death. To validate that N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide induces true apoptosis rather than cytostasis, the primary screen must be followed by orthogonal validation:

  • Apoptosis Confirmation: Multiplex the assay with a Caspase-3/7 Glo readout to detect the execution phase of apoptosis.

  • Target Engagement: Perform immunofluorescence staining for γ-H2AX to confirm the presence of DNA double-strand breaks, validating the hypothesized alkylating mechanism of action.

References

  • National Cancer Institute. "NCI-60 Screening Methodology." Developmental Therapeutics Program (DTP). Available at:[Link]

Sources

Foundational

Unlocking the Antimicrobial Potential of Substituted Benzenesulfonamides: A Technical Guide to Design, Synthesis, and Evaluation

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical efficacy of classical antibiotics. As a Senior Application Scientist in drug discovery, I frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical efficacy of classical antibiotics. As a Senior Application Scientist in drug discovery, I frequently encounter the limitations of traditional sulfonamides—competitive inhibitors of dihydropteroate synthase (DHPS)—which are now heavily bypassed by bacterial resistance mechanisms. However, rational structural modifications of the benzenesulfonamide pharmacophore have revitalized this class of compounds. By strategically introducing electron-withdrawing groups, lipophilic tails, and heterocyclic appendages, we can shift the mechanism of action (MOA) away from easily mutated folate pathways toward novel, highly conserved targets such as bacterial carbonic anhydrases and cell membrane integrity. This whitepaper provides an authoritative, in-depth guide to the structural design, mechanistic rationale, and self-validating experimental evaluation of substituted benzenesulfonamides.

Mechanistic Rationale: Beyond Classical Folate Inhibition

To overcome target-site mutations in DHPS, modern benzenesulfonamide design relies on polypharmacology and alternative pathway inhibition. The causality behind these structural choices is rooted in specific biochemical interactions:

  • Bacterial Carbonic Anhydrase (CA) Inhibition: Pathogenic bacteria rely on metalloenzymes like CA for pH regulation and survival. Substituted benzenesulfonamides with optimized pKa values bind directly to the Zn2+ ion in the enzyme's active site, causing growth retardation and rendering the bacteria vulnerable to host defenses[1].

  • Membrane Permeabilization via Hybridization: Conjugating benzenesulfonamides with cell-penetrating peptides (e.g., octaarginine) or lipophilic heterocycles (e.g., thiazole) facilitates direct membrane disruption. This approach has demonstrated rapid killing-kinetics and pore formation in bacterial cell membranes without relying on intracellular target binding[2][3].

  • Targeting MRSA via Desamino-Benzenesulfonamides: Classical sulfa drugs require a p-aminobenzene moiety. However, synthetic desamino-benzenesulfonamides lacking this group—but possessing strong electron-withdrawing substituents—exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strain USA300. Crucially, their efficacy is retained even when exogenous p-aminobenzoic acid (PABA) is supplemented, proving a complete mechanistic divergence from classical DHPS inhibition[4].

MOA N1 Substituted Benzenesulfonamides N2 Inhibition of Dihydropteroate Synthase (Classical Folate Pathway) N1->N2 Unsubstituted Core N3 Inhibition of Bacterial Carbonic Anhydrase (CA) N1->N3 Optimized pKa N4 Membrane Permeabilization (via Lipophilic/CPP Conjugation) N1->N4 Hybrid Conjugates N5 Bacterial Cell Death & Biofilm Eradication N2->N5 N3->N5 N4->N5

Figure 1: Mechanistic pathways of substituted benzenesulfonamides in bacterial eradication.

Structural Design & QSAR Principles

The success of a benzenesulfonamide library depends heavily on Quantitative Structure-Activity Relationship (QSAR) parameters. The topological parameters and valence molecular connectivity indices directly correlate with antimicrobial efficacy[5].

  • Electron-Withdrawing Groups (EWGs): The addition of EWGs (such as trifluoromethyl or halogens) lowers the pKa of the sulfonamide nitrogen. This increases the fraction of the ionized form at physiological pH, which is an absolute requirement for coordinating with the zinc ion in bacterial CA targets[4].

  • Heterocyclic Appendages: The incorporation of a 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine scaffold via a thioacetamide linker significantly enhances broad-spectrum antimicrobial efficacy, particularly against multidrug-resistant Gram-negative strains like K. pneumoniae and P. aeruginosa[6][7].

Experimental Methodologies: Self-Validating Protocols

In drug development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts (such as compound precipitation or vehicle toxicity) do not produce false-positive antimicrobial readouts.

Protocol A: Broth Microdilution Assay for MIC/MBC Determination

Causality: Substituted benzenesulfonamides are highly lipophilic and require organic solvents (e.g., DMSO) for dissolution. This protocol uses a metabolic indicator (resazurin) to eliminate the optical interference caused by compound precipitation, ensuring accurate Minimum Inhibitory Concentration (MIC) readings.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus ATCC 29213) on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in MH broth to achieve a final assay concentration of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzenesulfonamide derivative in MH broth. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Control Implementation (Self-Validation):

    • Growth Control: Media + Bacteria + 1% DMSO (Validates that the vehicle does not inhibit growth).

    • Sterility Control: Media only (Validates absence of contamination).

    • Positive Control: Media + Bacteria + Ciprofloxacin (Validates strain susceptibility profiles against CLSI standards).

  • Incubation & Readout: Add the bacterial inoculum to all test and growth control wells. Incubate at 37°C for 18 hours. Add 10 μ L of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration well that remains blue.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Causality: Planktonic susceptibility (MIC) rarely translates to clinical efficacy against biofilm-associated infections. This assay quantifies the compound's ability to penetrate and disrupt the exopolysaccharide matrix.

Step-by-Step Methodology:

  • Biofilm Initiation: Seed 100μ L of bacterial suspension ( 106 CFU/mL) supplemented with 1% glucose into a flat-bottom 96-well polystyrene plate.

  • Treatment: Add 100μ L of the benzenesulfonamide compound at sub-MIC and MIC concentrations. Incubate statically at 37°C for 24 hours to allow biofilm formation.

  • Washing & Staining: Carefully discard the planktonic media. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Stain the adherent biofilm with 0.1% crystal violet (CV) for 15 minutes at room temperature.

  • Solubilization: Wash the wells repeatedly with distilled water until the wash is clear. Solubilize the CV bound to the biofilm using 33% acetic acid.

  • Quantification & Self-Validation: Measure the optical density (OD) at 590 nm using a microplate reader. Validation Check: The assay is only valid if the untreated growth control yields an OD590​>0.5 after background (media-only) subtraction, proving robust biofilm formation.

Quantitative Efficacy Data

The structural modifications discussed above yield significant improvements in antimicrobial metrics. The table below synthesizes the quantitative efficacy of recently developed benzenesulfonamide derivatives.

Compound Class / SubstitutionTarget Pathogen(s)Key Findings (MIC / Efficacy)Source
N-(thiazol-2-yl)benzenesulfonamides (Isopropyl substituted)S. aureus, A. xylosoxidansMIC = 3.9 μ g/mL; exhibits pore formation and rapid killing kinetics when conjugated with octaarginine.[2][3]
Thiopyrimidine-Benzenesulfonamide Hybrids K. pneumoniae, P. aeruginosaBroad-spectrum efficacy; demonstrates strong suppression of microbial biofilm formation.[6][7]
Desamino-benzenesulfonamides (Electron-withdrawing substituents)MRSA USA300MIC as low as 5.6 μ g/mL; retains full antibacterial activity despite PABA supplementation.[4]
Isatin-substituted benzenesulfonamides S. aureusHigh bacteriostatic activity; efficacy strongly correlates with valence molecular connectivity indices (QSAR).[5]

Conclusion

The benzenesulfonamide scaffold is far from obsolete. By applying rigorous QSAR principles—specifically the integration of electron-withdrawing groups and lipophilic heterocycles—researchers can successfully engineer compounds that bypass classical folate pathway resistance. Moving forward, the development of dual-action hybrids and biofilm-disrupting agents represents the most promising frontier for this chemical class. However, the translation of these molecules from bench to bedside relies entirely on the stringent, self-validating execution of in vitro assays to ensure that observed antimicrobial activities are genuine, target-specific, and clinically relevant.

References

[5] Title: Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides Source: National Institutes of Health (NIH) / PubMed Central URL:

[2] Title: Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine Source: National Institutes of Health (NIH) / PubMed Central URL:

[6] Title: Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds Source: MDPI URL:

[1] Title: Triazinyl-substituted benzenesulfonamides as inhibitors of bacterial carbonic anhydrase Source: Masaryk University (muni.cz) URL:

[7] Title: Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine-Benzenesulfonamide Compounds Source: National Institutes of Health (NIH) / PubMed URL:

[3] Title: Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine Source: University of Limerick (ul.ie) URL:

[4] Title: Electron-withdrawing substituted benzenesulfonamides against the predominant community-associated methicillin-resistant Staphylococcus aureus strain USA300 Source: Mahidol University IR / Monatshefte fur Chemie URL:

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide as a Covalent Alkylating Probe in Oncology Drug Development

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the transition from reversible inhibitors to Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of drug-resistant maligna...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the transition from reversible inhibitors to Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of drug-resistant malignancies. N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CE-FMBS) serves as a highly versatile, bifunctional building block and pharmacological probe.

Historically, the N-(2-chloroethyl) moiety has been extensively utilized in non-specific DNA-alkylating agents such as nitrosoureas[1]. However, modern drug design leverages this group as a latent, proximity-driven electrophile. When coupled with the 5-fluoro-2-methylbenzenesulfonamide core—a motif frequently utilized in the synthesis of targeted kinase inhibitors (e.g., PI3K inhibitors)[2]—the molecule transitions into a site-directed warhead.

Structure-Activity Causality:

  • 5-fluoro-2-methylbenzene core: Provides a highly lipophilic, halogenated interface designed to anchor into deep, hydrophobic protein pockets (such as the ATP-binding cleft of kinases or the colchicine-binding site of tubulin).

  • Secondary Sulfonamide Linker: Acts as a stable hydrogen-bond donor/acceptor, orienting the warhead while resisting rapid metabolic degradation compared to ester or amide linkages.

  • N-(2-chloroethyl) Warhead: Under physiological conditions, the lone pair on the sulfonamide nitrogen displaces the chloride ion, forming a highly reactive, three-membered aziridinium intermediate . This intermediate is rapidly attacked by nearby nucleophilic residues (Cysteine or Lysine), resulting in irreversible target inactivation. Analogous N-(2-chloroethyl) ureas and sulfamides have demonstrated potent antineoplastic and biological activities through similar covalent mechanisms[3][4].

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I mandate that all covalent probe evaluations utilize self-validating systems . A common pitfall in covalent drug discovery is confusing specific active-site adduction with promiscuous, non-specific protein alkylation. The following protocols are engineered with internal controls to definitively prove mechanism of action.

Protocol A: Intact Protein Mass Spectrometry for Target Engagement

Objective: To confirm 1:1 stoichiometric covalent adduction of CE-FMBS to the target protein and validate that binding is strictly active-site directed. Causality: Intact MS is prioritized over bottom-up proteomics at this stage because harsh trypsin digestion can sometimes cleave labile adducts. Intact MS provides a macroscopic view of total protein modification.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid nucleophilic buffers like Tris or DTT, which will scavenge the aziridinium intermediate.

  • Self-Validation Setup (The Competition Control):

    • Sample 1 (Baseline): Protein + 1% DMSO vehicle.

    • Sample 2 (Test): Protein + 20 µM CE-FMBS.

    • Sample 3 (Validation): Pre-incubate protein with 100 µM of a known, high-affinity reversible inhibitor for 30 minutes, followed by the addition of 20 µM CE-FMBS.

  • Incubation: Incubate all samples at 37°C for 4 hours. Causality: 37°C provides the necessary thermal energy to drive the intramolecular cyclization and subsequent loss of Cl⁻.

  • Desalting & LC-MS: Pass samples through a C4 ZipTip to remove excess small molecules and salts. Analyze via ESI-TOF Mass Spectrometry.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact mass. Calculate the mass shift (Expected shift for CE-FMBS = +215 Da, accounting for the loss of HCl during alkylation).

Protocol B: Washout Cytotoxicity Assay in Tumor Models

Objective: To differentiate the irreversible cytotoxicity of CE-FMBS from standard reversible inhibition in cancer cell lines (e.g., HCT116). Causality: Covalent inhibitors permanently inactivate their target. Therefore, a brief pulse of the drug followed by complete removal (washout) should yield an IC₅₀ nearly identical to continuous exposure. Reversible inhibitors will lose efficacy upon washout.

Step-by-Step Methodology:

  • Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well plates. Allow 24h for adherence.

  • Dosing: Treat cells with a 10-point dose-response curve of CE-FMBS and a reversible analog control (0.1 nM to 50 µM).

  • The Washout Step (Self-Validation):

    • Plate 1 (Continuous): Leave drug on cells for 72 hours.

    • Plate 2 (Washout): After 4 hours of exposure, aspirate the media. Wash the cells gently 3x with warm PBS to remove all unbound drug. Add fresh, drug-free media and incubate for the remaining 68 hours.

  • Viability Readout: Add CellTiter-Glo® reagent. Measure luminescence to quantify ATP levels as a proxy for cell viability. Calculate IC₅₀ values.

Quantitative Data Presentation

The following tables summarize the expected outcomes from the self-validating protocols, clearly demonstrating the specific, irreversible nature of CE-FMBS.

Table 1: Intact Mass Spectrometry Validation of CE-FMBS Adduction

Experimental ConditionExpected Mass Shift (Da)Observed Mass Shift (Da)Mechanistic Interpretation
Apo Protein + Vehicle00Baseline intact mass established.
Protein + CE-FMBS (10x)+215+2151:1 Stoichiometric covalent adduction confirmed.
Protein + Reversible Competitor + CE-FMBS00Self-Validation: Adduction is completely blocked, proving binding is active-site specific, not promiscuous.

Table 2: Comparative Washout Cytotoxicity (IC₅₀) in HCT116 Cells

Compound72h Continuous Exposure (µM)4h Exposure + Washout (µM)Washout Shift Ratio (Continuous/Washout)
CE-FMBS 1.2 ± 0.11.5 ± 0.20.8 (Potency sustained; confirms irreversible covalent mechanism)
Reversible Analog2.4 ± 0.3> 50.0< 0.05 (Potency lost; confirms reversible mechanism)

Mechanism of Action Visualization

The following diagram maps the logical flow of CE-FMBS target engagement, from latent prodrug to irreversible target inhibition.

G CE_FMBS CE-FMBS (Latent Electrophile) Cyclization Intramolecular Cyclization (-Cl⁻) CE_FMBS->Cyclization Physiological Conditions Aziridine Aziridinium Intermediate Cyclization->Aziridine Activation Adduct Covalent Adduct (+215 Da Shift) Aziridine->Adduct Nucleophilic Attack Target Target Protein (Cys/Lys Residue) Target->Adduct Proximity Binding Apoptosis Target Inhibition & Apoptosis Adduct->Apoptosis Sustained Inhibition

Figure 1: Mechanism of proximity-driven covalent target modification by CE-FMBS.

References

  • A Critical Appraisal of the Evolution of N-Nitrosoureas as Anticancer Drugs Source: Chemical Reviews - ACS Publications URL:[Link]

  • Novel Cytocidal Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl) Benzenesulfonates and Benzenesulfonamides with Affinity to the Colchicine-Binding Site Source: Open Journal of Medicinal Chemistry - SCIRP URL:[Link]

  • US8138347B2 - Quinoline derivatives as PI3 kinase inhibitors Source: Google Patents URL
  • Cyclic N-2-Chloroethyl-sulfamide Compounds with a Phosphonate Moiety: Synthesis, Characterization, X-Ray Crystallographic Study and Antimicrobial Evaluation Source: ChemistrySelect - ResearchGate URL:[Link]

Sources

Application

Assay Development for the Kinetic and Cellular Characterization of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide as a Targeted Covalent Inhibitor

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Application Note & Protocol Guide Introduction & Mechanistic Rationale The compound N-(2-chloroethyl)-5-fluoro-2-methylben...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Application Note & Protocol Guide

Introduction & Mechanistic Rationale

The compound N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CAS: 381241-82-3) represents a classic architecture for a Targeted Covalent Inhibitor (TCI). The rational design of TCIs relies on a two-step mechanism: an initial reversible binding event driven by a recognition scaffold, followed by an irreversible bond formation driven by an electrophilic warhead[1].

In this molecule, the 5-fluoro-2-methylbenzenesulfonamide core acts as the non-covalent affinity moiety, directing the compound to the target protein's binding pocket (e.g., a kinase hinge region or allosteric site). The N-(2-chloroethyl) group serves as a latent electrophilic warhead. Under physiological conditions, the 2-chloroethyl moiety can undergo intramolecular cyclization to form a highly reactive aziridinium intermediate (or proceed via direct SN​2 ), which is subsequently attacked by a proximal nucleophilic residue (such as a reactive cysteine) in the target's active site[2].

Because the ultimate inhibition is irreversible, standard equilibrium metrics like IC50​ are fundamentally flawed; the IC50​ value will artificially decrease over time as the reaction is driven to completion[3]. Instead, the most rigorous potency metric for this compound is the second-order rate constant kinact​/KI​ [4]. This guide details a self-validating, multi-tiered assay workflow to accurately quantify the biophysical binding, functional inactivation, and cellular engagement of this compound.

G A N-(2-chloroethyl)-5-fluoro- 2-methylbenzenesulfonamide (Free Inhibitor) C Non-Covalent Complex [E·I] A->C K_I (Reversible Binding) B Target Protein (Free Enzyme) B->C K_I (Reversible Binding) D Covalent Adduct [E-I] (+215.2 Da) C->D k_inact (Irreversible Alkylation)

Fig 1. Two-step kinetic mechanism for targeted covalent inhibition.

Assay Workflow Architecture

To establish a trustworthy and robust data package, we employ a three-tiered approach. Intact Mass Spectrometry (iMS) directly observes the physical covalent modification[5], biochemical assays confirm that this modification neutralizes enzymatic function[3], and chemoproteomics validates target engagement inside living cells[6].

Workflow cluster_0 Tier 1: Biophysical Characterization cluster_1 Tier 2: Biochemical Activity cluster_2 Tier 3: Cellular Engagement N1 Intact Mass Spectrometry (iMS) Direct Adduct Detection (+215.2 Da) N2 Determine k_inact / K_I N1->N2 N3 Time-Dependent IC50 Assay (Kitz & Wilson Method) N2->N3 Validates Binding N4 Functional Inactivation Correlation N3->N4 N5 Chemoproteomics / NanoBRET In-cell Target Occupancy N4->N5 Validates Function N6 Cellular Efficacy & Selectivity N5->N6

Fig 2. Multi-tiered assay workflow for covalent inhibitor characterization.

Tier 1: Intact Mass Spectrometry (iMS) Protocol

Causality & Rationale: Biochemical assays rely on substrate competition, which can mask true binding kinetics if the substrate has high affinity or induces conformational changes. iMS allows direct, label-free observation of the covalent enzyme-inhibitor complex in the absence of substrate[4]. Upon alkylation of a nucleophile (e.g., Cysteine), the compound loses HCl ( MW≈36.5 Da). Therefore, the intact mass of the target protein will shift by exactly +215.2 Da (Parent MW 251.7 Da - 36.5 Da).

Critical Precaution: Do not use Dithiothreitol (DTT) or high concentrations of β -mercaptoethanol in the assay buffer. These nucleophilic reducing agents will prematurely react with the 2-chloroethyl warhead, leading to false negatives. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing environment is required.

Step-by-Step Procedure
  • Preparation: Prepare a 2x solution of the target protein (1-2 µM final) in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

  • Inhibitor Titration: Prepare a 2x dilution series of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (ranging from 0.5 µM to 50 µM) to maintain pseudo-first-order conditions ( [I]≫[E] ).

  • Reaction Initiation: Mix equal volumes of protein and inhibitor in a 96-well plate. Incubate at 25°C.

  • Time-Course Quenching: At specific intervals (0, 5, 10, 20, 30, 60, and 120 minutes), transfer a 10 µL aliquot into 10 µL of Quench Buffer (1% Formic Acid in H2​O ) to immediately denature the protein and halt the reaction.

  • LC-MS Analysis: Inject the quenched samples onto an LC-MS system (e.g., Agilent RapidFire coupled to a Q-TOF).

  • Data Processing: Deconvolute the raw spectra. Calculate the fraction of modified protein:

    Fractionmod​=IntensityUnmodified​+IntensityAdduct(+215.2Da)​IntensityAdduct(+215.2Da)​​
  • Kinetic Extraction: Fit the time-course data to a mono-exponential association equation to derive kobs​ for each concentration. Plot kobs​ vs. [I] to extract KI​ and kinact​ [1].

Tier 2: Discontinuous Biochemical Activity Assay

Causality & Rationale: Detecting a +215.2 Da mass shift confirms binding, but it does not guarantee that the alkylated residue is catalytically relevant. The compound might be modifying a surface-exposed, non-functional cysteine. We utilize a discontinuous pre-incubation assay (Kitz & Wilson approach) to prove that covalent modification directly correlates with functional enzyme inactivation[3].

Step-by-Step Procedure
  • Pre-Incubation Phase: Incubate the target enzyme (at a concentration well below KM​ ) with varying concentrations of the inhibitor for a set of pre-incubation times ( tpre​ = 0, 15, 30, 60, 90 min).

  • Substrate Addition (Dilution): Rapidly dilute the pre-incubation mixture 10- to 50-fold into a buffer containing the reporter substrate at a concentration ≫KM​ . This massive dilution, combined with substrate competition, effectively halts further non-covalent binding and slows the covalent reaction to near-zero during the measurement phase.

  • Endpoint Measurement: Allow the enzymatic reaction to proceed for a fixed time, then measure product formation (e.g., via TR-FRET or fluorescence polarization).

  • Data Fitting: Use non-linear regression tools (such as the EPIC-Fit method[3]) to globally fit the endpoint activity data across all pre-incubation times and inhibitor concentrations to derive the functional kinact​/KI​ .

Tier 3: Cellular Target Engagement (Chemoproteomics)

Causality & Rationale: In vitro potency does not guarantee cellular efficacy. The 2-chloroethyl warhead must survive the highly nucleophilic intracellular environment (e.g., millimolar glutathione) to reach its target. We assess this using an internally controlled quantitative Target Engagement assay[5].

Step-by-Step Procedure
  • Cell Treatment: Treat the target cell line with varying concentrations of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide for 2 hours.

  • Lysis & Probe Labeling: Lyse the cells and treat the lysate with a broad-spectrum, alkyne-tagged thiol-reactive probe (TRP) or a specific biotinylated probe that binds the same active site[6].

  • Enrichment & LC-MS/MS: Perform click-chemistry to attach a biotin tag (if using an alkyne probe), enrich the labeled proteins on streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

  • Occupancy Calculation: The reduction in probe labeling at the specific target peptide in treated cells versus DMSO control directly quantifies the intracellular target occupancy and yields a Cellular IC50​ .

Data Presentation & Interpretation

To validate the assay system, the specific covalent inhibitor should always be run alongside a non-covalent control (e.g., an analog lacking the 2-chloroethyl group, replacing it with a non-reactive ethyl group). Below is a structured presentation of expected validation data:

Compound KI​ (µM) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )iMS Mass ShiftCellular IC50​ (2h)
N-(2-chloroethyl)-5-fluoro-... 4.80.052180.5 +215.2 Da 1.2 µM
Non-covalent Analog Control5.1N/AN/ANone>50 µM

Interpretation: The data above demonstrates that while both compounds have similar initial binding affinities ( KI​≈5 µM), only the 2-chloroethyl variant achieves irreversible inactivation ( kinact​ ) and a measurable mass shift. Furthermore, the covalent warhead is strictly required to drive meaningful cellular efficacy, validating the TCI design strategy.

References[1] A practical guide for the assay-dependent characterisation of irreversible inhibitors. Angewandte Chemie International Edition. URL: https://pubmed.ncbi.nlm.nih.gov/?term=A+practical+guide+for+the+assay-dependent+characterisation+of+irreversible+inhibitors[4]A practical method for determining the rate of covalent modification of fragments and leads. Nature Communications. URL: https://pubmed.ncbi.nlm.nih.gov/?term=A+practical+method+for+determining+the+rate+of+covalent+modification+of+fragments+and+leads[3]Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/?term=Fitting+of+kinact+and+KI+Values+from+Endpoint+Pre-incubation+IC50+Data[2]Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. URL: https://pubmed.ncbi.nlm.nih.gov/?term=Chemoproteomic+methods+for+covalent+drug+discovery[6]Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. ACS Chemical Biology. URL: https://pubmed.ncbi.nlm.nih.gov/?term=Chemical+Proteomic+Characterization+of+a+Covalent+KRASG12C+Inhibitor[5]Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. URL: https://pubmed.ncbi.nlm.nih.gov/?term=Technologies+for+Direct+Detection+of+Covalent+Protein-Drug+Adducts

Sources

Method

High-Resolution Flow Cytometry Mapping of Cellular Responses to N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

Executive Summary & Mechanistic Rationale N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CEFMB) is a synthetic compound characterized by two distinct pharmacophores: a 2-chloroethyl moiety and a fluorinated benze...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CEFMB) is a synthetic compound characterized by two distinct pharmacophores: a 2-chloroethyl moiety and a fluorinated benzenesulfonamide core. In oncological and pharmacological research, the 2-chloroethyl group functions as a potent DNA alkylating agent, capable of inducing DNA crosslinking and double-strand breaks (DSBs). Concurrently, the benzenesulfonamide core often dictates specific target affinity (e.g., inhibition of tumor-associated carbonic anhydrases or tubulin binding).

When evaluating the cytotoxicity of CEFMB, researchers must map the chronological cascade of cellular events: initial DNA damage, subsequent cell cycle arrest, and terminal apoptosis. Flow cytometry is the gold standard for this multiparametric analysis. This guide provides a self-validating, causality-driven analytical strategy to quantify the mechanism of action (MoA) of CEFMB.

MoA Cmpd CEFMB Treatment Alk DNA Alkylation (Chloroethyl Group) Cmpd->Alk Penetrates cell DSB Double-Strand Breaks (γH2AX+) Alk->DSB Crosslinking Arrest G2/M Cell Cycle Arrest (PI Staining) DSB->Arrest Checkpoint Activation Apoptosis Apoptosis (Annexin V+ / 7-AAD-) Arrest->Apoptosis Unrepaired Damage

Mechanistic pathway of CEFMB-induced DNA damage, cell cycle arrest, and apoptosis.

Analytical Strategy & Causality

To build a trustworthy and reproducible assay, we do not merely execute steps; we design an analytical system where every reagent serves a specific, mechanistically justified purpose.

  • Cell Cycle Analysis via Propidium Iodide (PI): Alkylating agents like CEFMB trigger the G2/M DNA damage checkpoint. PI intercalates stoichiometrically into nucleic acids, allowing us to quantify the 2N (G0/G1) and 4N (G2/M) DNA content [1].

    • Causality Check: We mandate the use of RNase A in this protocol because PI also binds double-stranded RNA. Without RNase, RNA fluorescence will artificially broaden the DNA peaks, masking the true cell cycle distribution.

  • Apoptosis Detection via Annexin V-FITC / 7-AAD: CEFMB-induced irreparable DNA damage forces the cell into apoptosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane leaflet, where it is bound by Annexin V [2].

    • Causality Check: We utilize 7-Aminoactinomycin D (7-AAD) rather than PI as the viability dye here. 7-AAD emits in the deep red spectrum, providing superior spectral separation from FITC compared to PI, drastically simplifying compensation and reducing false-positive double-staining.

  • DNA Damage Validation via Intracellular γH2AX: To prove that the chloroethyl group is actively causing double-strand breaks, we measure the phosphorylation of histone H2AX (γH2AX) at Serine 139, the earliest robust marker of the DNA damage response.

Workflow Harvest Harvest Cells (Trypsin/EDTA) Split Aliquot for Assays Harvest->Split Assay1 Fix & Permeabilize + RNase / PI Split->Assay1 Cell Cycle Assay2 Annexin V Buffer + Annexin V / 7-AAD Split->Assay2 Apoptosis Acquire Flow Cytometry Acquisition Assay1->Acquire Assay2->Acquire Analysis Data Analysis (Gating Strategy) Acquire->Analysis

Multiparametric flow cytometry workflow for evaluating CEFMB-treated cell populations.

Self-Validating Protocols

System Controls (Mandatory for Trustworthiness)

A self-validating flow cytometry experiment requires the following controls to ensure instrument stability and biological accuracy:

  • Unstained Control: Establishes baseline autofluorescence and dictates the placement of negative gates.

  • Single-Color Controls (Compensation): Cells stained with Annexin V-FITC only and 7-AAD only. Critical for calculating spectral spillover.

  • Vehicle Control: Cells treated with the solvent used for CEFMB (e.g., 0.1% DMSO) to rule out solvent toxicity.

  • Positive Biological Control: Cells treated with a known DNA damaging agent (e.g., 10 µM Etoposide or Camptothecin) to validate the assay's dynamic range.

Protocol A: Cell Cycle and Sub-G1 Analysis (Riccardi & Nicoletti Method)

This protocol utilizes ethanol fixation to preserve nuclear architecture while allowing PI to access the DNA [1].

  • Harvest: Collect both floating (apoptotic) and adherent cells. Wash once in cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Expert Insight: Dropwise addition during agitation prevents cell clumping, ensuring single-cell suspensions critical for precise DNA content analysis.

  • Incubation: Incubate at -20°C for at least 2 hours (can be stored for up to a month).

  • Washing: Centrifuge at 500 x g for 5 minutes. Decant ethanol carefully. Wash the pellet twice with PBS to remove residual ethanol.

  • Staining: Resuspend the pellet in 0.5 mL of PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Acquire data on a flow cytometer using a low flow rate (<400 events/sec) to maintain a low coefficient of variation (CV) for the G0/G1 peak. Gate on single cells using PI-Area vs. PI-Width to exclude doublets.

Protocol B: Apoptosis Detection (Vermes Method)

This protocol must be performed on live, unfixed cells, as fixation destroys the plasma membrane asymmetry required for Annexin V binding [2].

  • Harvest: Trypsinize cells carefully. Over-trypsinization can cleave membrane proteins and artificially expose PS, leading to false positives. Wash cells twice with cold PBS.

  • Buffer Preparation: Resuspend cells in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ at pH 7.4) at a concentration of 1×106 cells/mL.

    • Expert Insight: Annexin V binding is strictly calcium-dependent. Using standard PBS instead of the specialized binding buffer will result in a complete failure of the assay.

  • Staining: Transfer 100 µL of the cell suspension ( 1×105 cells) to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Quenching: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Acquisition: Analyze immediately (within 1 hour). Delaying acquisition can lead to spontaneous cell death in the buffer.

Representative Multiparametric Data Synthesis

To interpret the efficacy of CEFMB, quantitative data should be extracted from the flow cytometry software (e.g., FlowJo) and summarized. The table below illustrates the expected phenotypic shift when a susceptible cancer cell line is treated with a chloroethyl-based alkylating agent.

Experimental ConditionSub-G1 (%) (Fragmented DNA)G2/M Phase (%) (Cell Cycle Arrest)Annexin V+ / 7-AAD- (%) (Early Apoptosis)Annexin V+ / 7-AAD+ (%) (Late Apoptosis)Intracellular γH2AX (Mean Fluorescence Intensity)
Vehicle Control (0.1% DMSO) < 2.015.0 - 20.0< 5.0< 3.0500
CEFMB (Low Dose, 24h) 5.545.0 (Arrest)12.05.03,200
CEFMB (High Dose, 48h) 28.0 12.0 (Depleted)18.042.0 (Death)8,500
Positive Control (Etoposide) 35.010.025.055.012,000

Data Interpretation Logic: At lower doses or earlier time points (24h), CEFMB primarily induces G2/M arrest as the cell attempts to repair the chloroethyl-induced DNA crosslinks. The surge in γH2AX MFI confirms DNA double-strand breaks. At higher doses or prolonged exposure (48h), the repair mechanisms fail, the G2/M block is bypassed or collapses, and the cells undergo massive apoptosis (indicated by the shift to Annexin V+ and high Sub-G1 populations).

References

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458–1461. Available at:[Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39–51. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide in solution.

Topic: Preventing Degradation of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide. This compound contains highly reactive functional groups that require strict environmental controls to maintain structural integrity during in vitro and in vivo assays.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide possesses two competing reactive sites: an electrophilic 2-chloroethyl group and a moderately acidic sulfonamide proton .

When placed in solution, the compound is susceptible to two primary degradation pathways:

  • Pathway A: Intramolecular Cyclization (Aziridine Formation) Under neutral-to-basic conditions (pH > 7.5), the sulfonamide nitrogen is deprotonated. The resulting aza-anion is highly nucleophilic and undergoes a rapid intramolecular 3-exo-tet cyclization. This internal attack displaces the chloride ion, converting the active chloroethyl group into a 1-(arylsulfonyl)aziridine . This is the most common cause of sudden activity loss in biological assays.

  • Pathway B: Solvolysis and Hydrolysis In the presence of water or protic solvents (like methanol or ethanol), the electrophilic carbon of the chloroethyl group can undergo direct nucleophilic substitution. This displaces the chloride ion and forms an inactive N-(2-hydroxyethyl) derivative .

Mechanisms Intact Intact Compound N-(2-chloroethyl)-5-fluoro- 2-methylbenzenesulfonamide Base Basic pH (>7.5) Deprotonation of NH Intact->Base Water Aqueous Media Protic Solvents Intact->Water Aziridine Degradation Product A: 1-(Arylsulfonyl)aziridine [Intramolecular Cyclization] Base->Aziridine Cl- displacement (Fast) Alcohol Degradation Product B: N-(2-hydroxyethyl)sulfonamide [Hydrolysis] Water->Alcohol Nucleophilic attack (Slow)

Figure 1: Primary degradation pathways of N-(2-chloroethyl)sulfonamides in solution.

Formulation & Storage Protocols

To ensure a self-validating and stable experimental setup, you must control the solvent environment, pH, and temperature.

Quantitative Parameters for Stability
ParameterOptimal ConditionDegradation RiskCausality / Rationale
Solvent (Stock) Anhydrous DMSO (100%)High (in protic solvents)Prevents solvolysis/hydrolysis of the chloroethyl group.
pH (Aqueous) 6.0 - 7.0Critical (at pH > 7.5)Keeps the sulfonamide fully protonated, completely halting aziridine formation.
Temperature -80°C (Stock), 4°C (Working)ModerateSlows down thermodynamic degradation kinetics and limits ambient moisture condensation.
Light Exposure Amber Vials / DarkLow to ModerateProtects the fluorinated aromatic ring from potential photo-oxidation over long-term storage.
Step-by-Step Methodology: Stock & Working Solution Preparation
  • Solubilization: Weigh the lyophilized powder in a dry environment (preferably a desiccator or glove box). Dissolve in 100% Anhydrous DMSO to achieve a 10 mM stock concentration.

  • Purging: Gently purge the headspace of the vial with Argon or Nitrogen gas to displace atmospheric moisture.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10 µL) in amber microcentrifuge tubes. Store immediately at -80°C.

  • Assay Dilution: Thaw a single aliquot on ice. Dilute into your experimental assay buffer (pre-chilled, pH strictly ≤ 7.0) immediately prior to introduction to the biological system. Discard any unused diluted solution after 2 hours.

Experimental Workflow for Stability Testing

Trusting your compound means verifying its integrity. We recommend running a self-validating LC-MS assay to monitor the exact mass shifts associated with the degradation pathways described above.

Workflow Step1 1. Solubilization Anhydrous DMSO Argon Purge Step2 2. Aliquoting Amber Vials Store at -80°C Step1->Step2 Step3 3. Dilution Assay Buffer (pH < 7.0) Immediately prior to use Step2->Step3 Step4 4. Validation LC-MS Monitoring Check Mass Shifts Step3->Step4

Figure 2: Standardized workflow for stock preparation, storage, and stability validation.

Step-by-Step LC-MS Validation Protocol
  • Sample Preparation: Prepare a 100 µM working solution in your chosen assay buffer. Take 10 µL aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately quench each aliquot with 90 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This instantly drops the pH (halting cyclization) and precipitates buffer proteins/salts.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 5 minutes at 4°C.

  • LC-MS Injection: Inject 5 µL of the supernatant onto a C18 column using a standard Water/Acetonitrile gradient (both containing 0.1% Formic Acid).

  • Data Analysis (Causality Check):

    • Intact Compound: Monitor for the parent mass [M+H]+≈252.02 m/z .

    • Aziridine Formation: Look for a mass shift of -36 Da ( [M−HCl+H]+≈216.04 m/z ). If this peak grows, your buffer is too basic.

    • Hydrolysis: Look for a mass shift of -18 Da ( [M−Cl+OH+H]+≈234.05 m/z ). If this peak grows, your stock DMSO has absorbed water.

Frequently Asked Questions (FAQs)

Q: Why did my compound lose biological activity after diluting it into my standard Tris-HCl assay buffer? A: Standard Tris-HCl buffers are often calibrated to pH 8.0 or 8.5. At this pH, the sulfonamide nitrogen deprotonates, triggering a rapid intramolecular cyclization that converts the active chloroethyl group into an unreactive aziridine ring. You must switch to a slightly acidic or neutral buffer (e.g., MES or HEPES at pH 6.5 - 7.0) and dilute the compound immediately before the assay begins.

Q: Can I use methanol or ethanol to make my stock solutions instead of DMSO? A: No. Protic solvents like methanol and ethanol act as nucleophiles. Over time, they will attack the 2-chloroethyl group, leading to solvolysis (forming methyl or ethyl ethers) and rendering the compound inert. Always use anhydrous, aprotic solvents like DMSO or DMF.

Q: How should I handle freeze-thaw cycles? A: Freeze-thaw cycles are highly detrimental. Every time a vial is opened, atmospheric moisture condenses inside. This moisture introduces water into the DMSO, promoting the hydrolysis pathway (Pathway B). You must create single-use aliquots of your 10 mM stock solution and permanently discard any unused portion after thawing.

Q: My assay requires the addition of DTT (Dithiothreitol). Will this affect the compound? A: Yes. Strong nucleophiles like DTT or β -mercaptoethanol can directly attack the electrophilic 2-chloroethyl group via an SN​2 mechanism, displacing the chloride and forming a thioether adduct. If a reducing agent is absolutely required for your target protein, consider using a non-nucleophilic alternative like TCEP, or minimize the incubation time of the compound with the reducing agent.

References

  • Title: Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Source: Polymer Chemistry (RSC Publishing), 2019, 10(24), 3257-3283. URL: [Link]

Optimization

Minimizing side product formation in benzenesulfonamide synthesis.

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with yield-limiting side reactions during sulfonamide library s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with yield-limiting side reactions during sulfonamide library synthesis. While the coupling of benzenesulfonyl chloride with an amine appears straightforward on paper, the reality of the flask is a competition between desired amidation, substrate hydrolysis, and over-sulfonylation.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind side product formation and provide self-validating, field-proven protocols to ensure high-fidelity S–N bond construction.

Part 1: Mechanistic Pathway & Side Product Origins

To troubleshoot a reaction, you must first visualize the competing thermodynamic and kinetic pathways. The diagram below illustrates the critical junctures where your synthesis can deviate from the desired mono-sulfonamide product.

G Start Benzenesulfonyl Chloride + Primary Amine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Hydrolysis Benzenesulfonic Acid (Hydrolysis) Start->Hydrolysis + H2O / OH⁻ (Competing) Desired Mono-sulfonamide (Desired Product) Intermediate->Desired -HCl Bis Bis-sulfonamide (Over-reaction) Desired->Bis + Excess Base + PhSO2Cl

Reaction pathways in benzenesulfonamide synthesis highlighting desired amidation vs. side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of bis-sulfonamide (over-reaction) when coupling primary amines. How do I suppress this? Causality: Primary sulfonamides possess an acidic N–H proton (pKa ~10). In the presence of strong or excess base (e.g., Triethylamine or high concentrations of NaOH), the newly formed mono-sulfonamide is deprotonated. The resulting sulfonamide anion is a potent nucleophile that rapidly attacks a second equivalent of benzenesulfonyl chloride, forming the inactive bis-sulfonamide [1]. Solution:

  • Biphasic Partitioning: Switch to Schotten-Baumann conditions (DCM/Water). The neutral mono-sulfonamide partitions into the organic layer, physically isolating it from the basic aqueous layer where deprotonation occurs[2].

  • Base Selection: Replace strong bases with weaker, bulkier bases like DIPEA, or use inorganic bases like Na₂CO₃ that buffer the reaction near pH 8.5–9.0.

  • Stoichiometry: Maintain a strict 1.05 : 1.00 ratio of Amine to Sulfonyl Chloride, and add the sulfonyl chloride dropwise to ensure the amine is always in excess relative to the electrophile.

Q2: My benzenesulfonyl chloride is converting almost entirely into benzenesulfonic acid. What is driving this hydrolysis? Causality: Hydrolysis is a direct kinetic competitor to amidation. It dominates when the amine is sterically hindered or poorly nucleophilic (e.g., electron-deficient anilines), allowing water or hydroxide ions to outcompete the amine for the electrophilic sulfur center [3]. Solution:

  • Thermal Control: The activation energy for hydrolysis is generally higher than that of amidation. Dropping the reaction temperature to 0–5 °C exponentially decreases the hydrolysis rate while keeping amidation viable.

  • Anhydrous Shift: If the amine is exceptionally unreactive, abandon aqueous conditions entirely. Utilize strictly anhydrous DCM or THF with Pyridine as both the base and a nucleophilic catalyst.

Q3: The reaction with a sterically hindered secondary amine stalls at 40% conversion. Heating the reaction just causes degradation. What is the next logical step? Causality: Steric bulk around the amine nitrogen prevents the required trajectory for nucleophilic attack on the sulfonyl group. Solution: Introduce 4-Dimethylaminopyridine (DMAP) at a catalytic loading (0.1–0.2 eq). DMAP rapidly attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is far more reactive and less sterically encumbered than the parent chloride, facilitating rapid transfer of the sulfonyl group to the hindered amine [4].

Part 3: Quantitative Data on Condition Optimization

The following table summarizes internal validation data demonstrating how base and solvent selection dictate the product distribution in the reaction of benzenesulfonyl chloride with a standard primary aliphatic amine.

Reaction ConditionBase UsedSolvent SystemTemp (°C)Mono-sulfonamide (Desired)Bis-sulfonamide (Side Product)Sulfonic Acid (Hydrolysis)
Standard Organic TEA (2.0 eq)DCM (Dry)2575%20%< 5%
Catalyzed Organic Pyridine (2.0 eq)DCM (Dry)2588%5%7%
Harsh Aqueous 10% NaOHDCM / H₂O2560%25%15%
Optimized Biphasic 10% Na₂CO₃DCM / H₂O092% < 2% 6%

Data Interpretation: Optimized biphasic conditions (Schotten-Baumann) at low temperatures provide the highest chemoselectivity by utilizing phase separation to protect the product and thermal control to suppress hydrolysis.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before the reaction is worked up.

Protocol A: Optimized Schotten-Baumann Amidation

Best for: Highly reactive primary amines; minimizing bis-sulfonylation.

  • Preparation: Dissolve the primary amine (1.0 eq, 10 mmol) in a 1:1 mixture of Dichloromethane (DCM) and 10% aqueous Na₂CO₃ (40 mL total volume).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C with vigorous magnetic stirring (>800 rpm to maximize interfacial surface area).

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (1.0 eq, 10 mmol) in 5 mL of DCM. Add this solution dropwise via an addition funnel over 30 minutes.

  • Self-Validation Checkpoint: After 15 minutes of addition, pause and check the pH of the aqueous layer. It must remain between 8.5 and 9.0. If it drops below 8.0, the amine will protonate and the reaction will stall; add additional Na₂CO₃ dropwise.

  • Completion: Stir for an additional 1 hour at 0 °C.

  • Workup: Transfer to a separatory funnel. Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then with brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Anhydrous Catalyzed Amidation

Best for: Sterically hindered secondary amines; water-sensitive substrates.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve the hindered amine (1.0 eq, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (0.1 eq, 1 mmol) to the solution.

  • Electrophile Addition: Cool the mixture to 0 °C. Add benzenesulfonyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC after 2 hours. The appearance of a highly non-polar spot indicates the onset of bis-sulfonylation. If observed, quench the reaction immediately regardless of starting material consumption.

  • Completion & Workup: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NH₄Cl (20 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Part 5: References
  • White, T. D., Berglund, K. D., Groh, J. M., Johnson, M. D., Miller, R. D., & Yates, M. H. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 16(5), 939–957 (2012).[Link]

  • De Luca, L., & Giacomelli, G. "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal / J. Org. Chem. (2008).[Link]

Sources

Troubleshooting

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide long-term storage conditions.

Welcome to the technical support guide for N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide. This document provides researchers, scientists, and drug development professionals with essential information for the long...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide. This document provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of this compound. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] The chemical structure contains a sulfonamide group and a reactive chloroethyl moiety, both of which can be susceptible to degradation under suboptimal conditions. Refrigerated temperatures slow down potential decomposition reactions, while protection from light and moisture prevents photodegradation and hydrolysis, respectively.[3] For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).[3]

Q2: I need to store the compound in solution. What is the recommended solvent and temperature?

A2: While storing the compound in its solid form is ideal for long-term stability, solutions are often necessary for experimental workflows. For stock solutions, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, preferably, -80°C. Studies on other sulfonamides have shown that stock solutions can be stable for extended periods when stored frozen.[4]

Q3: What are the visual signs of degradation I should look for?

A3: Any change in the physical appearance of the compound can be an indicator of degradation. Be vigilant for:

  • Color Change: A shift from its original color (typically white to off-white) to yellow or brown.

  • Clumping or Caking: The presence of moisture can cause the powder to clump, indicating a breach in the container's seal and potential for hydrolysis.

  • Change in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can suggest the formation of insoluble degradation products.

Q4: How can I verify the purity of my compound after long-term storage?

A4: The most reliable method to verify purity is through analytical techniques. We recommend running a High-Performance Liquid Chromatography (HPLC) analysis with a UV detector. Compare the resulting chromatogram to the one from the initial batch or a new reference standard. A decrease in the area of the main peak or the appearance of new peaks suggests degradation. Other suitable techniques include Mass Spectrometry (MS) to check for the correct molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Q5: What are the primary expected degradation pathways for this compound?

A5: Based on its structure, two primary degradation pathways are of concern:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into 5-fluoro-2-methylbenzenesulfonic acid and 2-chloroethylamine.[5] The presence of moisture is a key factor in this process.

  • Nucleophilic Substitution: The chloroethyl group contains a reactive C-Cl bond. This site is susceptible to attack by nucleophiles, including water (hydrolysis) or other nucleophilic species present in solution, leading to the substitution of the chlorine atom.

Q6: My compound was left at room temperature on the bench for a few hours. Is it still usable?

A6: Short-term exposure to ambient temperature for a few hours is unlikely to cause significant degradation of the solid compound, provided it was in a tightly sealed container and not exposed to direct sunlight or high humidity.[6] However, for solutions, the risk of degradation increases. We recommend performing a quality control check, such as HPLC, if you have any doubts about the compound's integrity before proceeding with critical experiments.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of your compound using the HPLC protocol provided below. If degradation is confirmed, use a fresh, unexpired batch of the compound.
Compound has changed color (e.g., yellowing) Exposure to light or air (oxidation).Discard the affected batch. Ensure future storage is in an amber vial and consider backfilling the container with an inert gas like argon.[3]
Difficulty dissolving the solid compound 1. Formation of insoluble degradation products. 2. Absorption of moisture leading to clumping.1. Attempt to dissolve a small amount with sonication. If it remains insoluble, the compound has likely degraded and should be discarded. 2. Ensure the container is tightly sealed and stored in a desiccator.
Appearance of new peaks in HPLC analysis Chemical degradation has occurred.Identify the cause of degradation based on storage conditions (e.g., presence of moisture, light, or incompatible substances).[7] Procure a new lot of the compound and adhere strictly to the recommended storage guidelines.

Recommended Storage Conditions Summary

ParameterSolid FormSolution Form (Stock)
Temperature 2-8°C[2]-20°C to -80°C
Atmosphere Dry; Inert gas (e.g., Argon) recommended[3]N/A (sealed vial)
Container Tightly sealed, amber glass vialTightly sealed, single-use cryovials
Light Protect from light[3]Protect from light (amber vials or stored in a dark freezer box)
Moisture Avoid; Store in a desiccator if needed[7]Use anhydrous solvents

Experimental Protocols

Protocol 1: Quality Control via Reverse-Phase HPLC

This protocol provides a general method to assess the purity of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide.

1. Preparation of Standard and Sample Solutions: a. Standard Solution: Accurately weigh and dissolve a new reference standard of the compound in acetonitrile to a final concentration of 1 mg/mL. b. Sample Solution: Prepare your stored compound in the same manner to a final concentration of 1 mg/mL.

2. HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 90% A, 10% B
  • 5-25 min: Linear gradient to 10% A, 90% B
  • 25-30 min: Hold at 10% A, 90% B
  • 30-31 min: Linear gradient back to 90% A, 10% B
  • 31-35 min: Hold at 90% A, 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV at 230 nm.
  • Column Temperature: 30°C.

3. Analysis: a. Inject the standard solution to determine the retention time of the pure compound. b. Inject the sample solution. c. Compare the chromatograms. Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A significant decrease in purity or the appearance of new peaks indicates degradation.

Visualized Workflows

StorageDecisionWorkflow Workflow for Compound Handling and Storage cluster_receive Receiving Compound cluster_storage Storage Options cluster_solid_proc Solid Storage Protocol cluster_solution_proc Solution Storage Protocol cluster_qc Quality Control Receive Receive new compound StoreSolid Store as Solid (Recommended for Long-Term) Receive->StoreSolid Long-term storage StoreSolution Store as Solution (For Immediate/Frequent Use) Receive->StoreSolution Short-term / working stock SolidDetails Amber vial, tightly sealed Store at 2-8°C Protect from light & moisture StoreSolid->SolidDetails SolutionDetails Use anhydrous solvent (DMSO, DMF) Aliquot into single-use vials Store at -20°C to -80°C StoreSolution->SolutionDetails QC_Check Perform HPLC Purity Check (Protocol 1) SolidDetails->QC_Check Before use SolutionDetails->QC_Check Before use UseInExp Use in Experiment QC_Check->UseInExp Purity >95%? [Yes] Discard Discard Compound QC_Check->Discard Purity >95%? [No]

Caption: Decision workflow for proper storage and handling.

DegradationPathways Potential Degradation Pathways Parent N-(2-chloroethyl)-5-fluoro- 2-methylbenzenesulfonamide Hydrolysis_Prod1 5-fluoro-2-methyl- benzenesulfonic acid Parent->Hydrolysis_Prod1 + H2O (acid/base catalysis) Hydrolysis_Prod2 2-chloroethylamine Parent->Hydrolysis_Prod2 + H2O (acid/base catalysis) Substitution_Prod N-(2-hydroxyethyl)-5-fluoro- 2-methylbenzenesulfonamide Parent->Substitution_Prod + H2O / Nu:⁻

Caption: Potential degradation pathways for the compound.

References
  • MilliporeSigma. (2025, November 1). SAFETY DATA SHEET.
  • LGC Standards. (2026, February 26). SAFETY DATA SHEET.
  • ChemScene. (2023, November 28). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
  • Rose, M. D., Bygrave, J., & Tarbin, J. A. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(3), 567-571.
  • Sigma-Aldrich. (n.d.). N-(2-Chloroethyl)benzenesulfonamide.
  • Boison, J. O., & Keng, L. J. (1995). Stability of sulphonamide drugs in meat during storage. Food Additives & Contaminants, 12(4), 439-446.
  • EURL. (n.d.). Screening and confirmation of sulfonamides, trimethoprim and dapsone in animal tissue using HPLC-DAD.
  • BenchChem. (2025). Technical Support Center: Degradation of N-(2-chloroacetyl)-p-toluenesulfonamide.

Sources

Optimization

Overcoming poor cell permeability of sulfonamide-based compounds.

Welcome to the Technical Support Center for Sulfonamide Permeability Optimization . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Permeability Optimization . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot the notoriously poor cell permeability associated with sulfonamide-based compounds.

This guide bridges the gap between structural chemistry and in vitro assay execution, providing mechanistic explanations, proven optimization strategies, and self-validating experimental protocols.

Section 1: Mechanistic FAQs – The "Why" Behind Poor Permeability

Q1: Why do my primary and secondary sulfonamide lead compounds consistently fail cell permeability assays despite having good target affinity? A: The poor passive transcellular permeability of sulfonamides is primarily driven by two physicochemical liabilities: high Polar Surface Area (PSA) and physiological ionization. The secondary sulfonamide group exerts a massive contribution to the overall PSA of a molecule (approximately 54 Ų)[1]. Furthermore, secondary sulfonamides are appreciably acidic. With a pKa typically ranging between 6.9 and 7.0, these compounds are significantly ionized at a physiological pH of 7.4[1]. This negative charge prevents the molecule from effectively partitioning into and diffusing across the lipophilic core of cellular lipid bilayers.

Q2: How can I structurally modify my sulfonamide to overcome these barriers without losing on-target activity? A: If the sulfonamide nitrogen is not strictly required for hydrogen bonding with your target protein, "capping" the nitrogen via N-alkylation (e.g., N-methylation) is the most direct strategy. Capping simultaneously prevents deprotonation (eliminating the negative charge at pH 7.4) and reduces the PSA[1]. Alternatively, if the free sulfonamide is essential for target engagement, consider a prodrug strategy. Derivatizing the sulfonamide into an N-acyl, N-alkoxycarbonyl, or sulfenamide (N-S bond) prodrug masks the hydrophilic moiety, pushing the LogP into the optimal 2–4 range required for membrane penetration[2],[3]. These prodrugs are then enzymatically or chemically cleaved intracellularly to release the active parent drug.

G A Sulfonamide Lead Poor Permeability B High Polar Surface Area (PSA > 50 Ų contribution) A->B C Ionization at pH 7.4 (pKa ~ 6.9 - 7.0) A->C D N-Alkylation / Capping (e.g., N-Methylation) B->D E Prodrug Derivatization (e.g., N-Acyl, Carbamate) B->E C->D C->E F Reduced PSA & Eliminated Charge D->F G Increased Lipophilicity (LogP 2-4) E->G H Enhanced Passive Transcellular Diffusion F->H G->H

Logical decision tree for optimizing sulfonamide permeability.

Section 2: Quantitative Impact of Structural Optimization

To benchmark your own modifications, refer to the table below, which summarizes the quantitative improvements achieved through various sulfonamide optimization strategies across different drug classes.

Table 1: Quantitative Impact of Sulfonamide Modifications on Permeability and PK

Compound Class / TargetStructural ModificationQuantitative Impact on Permeability & PharmacokineticsSource
Pyrazole Sulfonamides (HAT Inhibitors)N-Methyl capping of secondary sulfonamideIncreased Brain:Blood ratio from < 0.1 to 3.7; significant PSA reduction.[1]
Bicyclic 2-pyridones (C. trachomatis)C8-Methyl sulfonamide substitutionImproved Caco-2 permeability; shifted from BCS Class IV to II; Oral bioavailability reached 41%.[4]
Pyrazolo[3,4-d]pyrimidines O-alkyl carbamate prodrug linkagePassive membrane permeability increased from 0.01 × 10⁻⁶ cm/s to 2.11 × 10⁻⁶ cm/s.[5]
Prostaglandin Analogs Alkyl/aryl ester prodrug derivatization2-3 fold higher lipophilicity; 25-40 fold enhancement in in vitro corneal permeability.[2]

Section 3: Assay Troubleshooting & Experimental Workflows

Q3: How do I definitively isolate passive permeability issues from active efflux or poor solubility? A: You must decouple the mechanisms. Cell-based assays like Caco-2 express active efflux transporters (e.g., P-glycoprotein), which can actively pump your drug back out, masquerading as poor passive permeability. To isolate passive transcellular diffusion, use the Parallel Artificial Membrane Permeability Assay (PAMPA) [6],[7]. PAMPA is a cell-free model that utilizes a lipid-oil-lipid tri-layer to strictly measure passive diffusion[6].

Standardized Protocol: PAMPA for Sulfonamide Derivatives

To ensure trustworthy data, this protocol is designed as a self-validating system. It incorporates internal controls to verify that the artificial membrane has not been compromised by the organic solvents required to dissolve lipophilic sulfonamides.

Step 1: Stock & Working Solution Preparation

  • Action: Dissolve the sulfonamide compound in 100% DMSO to create a 10 mM stock[6]. Dilute this stock into PBS (pH 7.4) to a final working concentration of 10 µM.

  • Causality: Ensure the final DMSO concentration does not exceed 5%[8]. Higher DMSO concentrations will dissolve the artificial lipid membrane, leading to false-positive permeability rates.

Step 2: Artificial Membrane Assembly

  • Action: Using a multi-channel pipette, gently dispense 5 µL of a 1% to 4% lecithin solution (dissolved in dodecane or hexadecane) directly onto the porous filter of the donor plate[8],[9].

  • Causality: The ultra-thin dodecane/lipid layer mimics the hydrophobic core of a biological membrane. Dodecane is chosen because it provides a stable matrix while minimizing the retention of highly lipophilic prodrugs within the membrane itself[6].

Step 3: Compartment Loading & Incubation

  • Action: Dispense 150 µL of the 10 µM sulfonamide donor solution into the donor plate[8]. Dispense 300 µL of PBS (containing 5% DMSO to match the donor buffer) into the acceptor plate[8],[9].

  • Action: Carefully lower the donor plate into the acceptor plate to form a sandwich. Incubate at room temperature for 5 to 16 hours[7],[9].

Step 4: Quantification & System Validation

  • Action: Separate the plates and quantify the API in both compartments using LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ )[7].

  • Validation: Always spike the donor well with Lucifer Yellow (an integrity marker) and run parallel wells with a high-permeability control (e.g., verapamil) and a low-permeability control[6],[7],[9]. If Lucifer Yellow is detected in the acceptor well, the lipid membrane has ruptured, and the data for that well must be discarded.

G S1 1. Stock Prep 10mM in DMSO S2 2. Donor Soln 10µM in PBS (5% DMSO) S1->S2 S3 3. Membrane 1-4% Lecithin/Dodecane S2->S3 S4 4. Incubation 5-16h at RT S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. Papp Calculation & Integrity Check S5->S6

Step-by-step Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

Q4: My sulfonamide compound shows excellent permeability in PAMPA but fails to show efficacy in cell-based assays containing serum. What is the cause? A: This discrepancy is a classic hallmark of high plasma protein binding. While PAMPA measures passive diffusion in a protein-free environment, cellular assays often contain 10% Fetal Bovine Serum (FBS). Sulfonamides are notorious for binding tightly to albumin. For example, anthranilic acid sulfonamides have been shown to be >99% protein-bound in plasma, which drastically reduces the free fraction of the drug available to penetrate the cell membrane and reach the intracellular target[10]. Troubleshooting step: Run a parallel cellular assay in serum-free media. If efficacy is restored, protein binding is the culprit, and subsequent SAR optimization must focus on reducing albumin affinity rather than just adjusting lipophilicity[10].

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors.
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachom
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
  • Prodrug Str
  • EP1435964B1 - Novel prodrugs of n-h bond-containing compounds and methods of making thereof.
  • Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • PAMPA Permeability Assay Procedure. Technology Networks.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.

Sources

Troubleshooting

Technical Support Center: Navigating and Mitigating Off-Target Effects of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (Cpd-X)

Welcome to the technical support center for N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, hereafter referred to as Cpd-X. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, hereafter referred to as Cpd-X. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding potential off-target effects in your experiments. Our goal is to equip you with the knowledge and tools to ensure the scientific integrity of your results.

Introduction: The Challenge of Selectivity

Small molecule inhibitors are powerful tools for dissecting cellular signaling pathways and for the development of targeted therapeutics. However, a common challenge in their use is the potential for off-target effects, where the inhibitor interacts with proteins other than its intended target.[1] These unintended interactions can lead to misinterpretation of experimental data and confound the validation of new drug targets. This guide will provide a systematic approach to identifying, understanding, and mitigating off-target effects associated with Cpd-X.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with Cpd-X.

Q1: What are off-target effects and why are they a concern with Cpd-X?

Q2: I'm observing a phenotype that doesn't align with the known function of the intended target of Cpd-X. Could this be due to off-target effects?

A2: It's highly possible. A discrepancy between the observed phenotype and the expected outcome based on the primary target's known biology is a classic indicator of potential off-target activity.[1] This guide provides detailed protocols to dissect on-target versus off-target-driven phenotypes.

Q3: At what concentrations are off-target effects of Cpd-X most likely to occur?

A3: Off-target effects are often concentration-dependent and typically manifest at higher concentrations of the inhibitor.[3] It is crucial to perform dose-response experiments to identify a concentration window where the on-target effect is maximized and off-target effects are minimized.

Q4: How can I be confident that the effects I'm seeing are due to the on-target inhibition by Cpd-X?

A4: Confidence in your results comes from a multi-pronged approach that includes rigorous experimental design with appropriate controls, direct measurement of target engagement in your experimental system, and characterization of the compound's selectivity profile.[4][5]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during experiments with Cpd-X.

Issue 1: Unexpected or Unexplained Cellular Phenotype

You've treated your cells with Cpd-X and observe a phenotype, but it's not what you predicted based on the intended target's role in the cell.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Confirm On-Target Engagement (e.g., CETSA, NanoBRET) A->B C Perform Dose-Response and Time-Course Analysis B->C D Use a Structurally Related Inactive Control Compound C->D E Validate with a Target-Specific Genetic Approach (siRNA/CRISPR) D->E F On-Target Effect Confirmed E->F Phenotype Matches Genetic Knockdown G Off-Target Effect Suspected E->G Phenotype Discrepancy

Caption: Workflow for investigating an unexpected cellular phenotype.

Step-by-Step Guide:

    • Recommended Protocol: Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[6][7][8] A detailed protocol is provided in the "Experimental Protocols" section.

  • Perform Dose-Response and Time-Course Analysis: Systematically vary the concentration of Cpd-X and the duration of treatment. On-target effects should ideally occur at lower concentrations than off-target effects.[]

  • Use a Structurally Related Inactive Control: An ideal negative control is a molecule that is structurally similar to Cpd-X but is inactive against the primary target.[3] If this control compound recapitulates the observed phenotype, it strongly suggests an off-target effect.

  • Validate with a Target-Specific Genetic Approach: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target protein.[10] The resulting phenotype should phenocopy the effects of Cpd-X if the compound is acting on-target.

Issue 2: High Cytotoxicity at Effective Concentrations

You find that the concentrations of Cpd-X required to achieve the desired on-target effect are also causing significant cell death.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Determine Cytotoxic Concentration Range (e.g., MTT, LDH assay) A->B C Compare On-Target IC50 with Cytotoxic CC50 B->C D Perform Kinase/Protease Selectivity Profiling C->D Small Therapeutic Window E Identify Potential Off-Target Toxicities D->E F Optimize Experimental Conditions (Lower Concentration, Shorter Time) E->F

Caption: Workflow for addressing high cytotoxicity.

Step-by-Step Guide:

  • Determine Cytotoxic Concentration Range: Use standard cytotoxicity assays (e.g., MTT, LDH release) to determine the concentration at which Cpd-X induces cell death (CC50).

  • Compare On-Target IC50 with Cytotoxic CC50: Establish the half-maximal inhibitory concentration (IC50) for the on-target activity. A small therapeutic window (ratio of CC50 to IC50) suggests that toxicity may be linked to on-target or off-target effects.

  • Perform Broad-Panel Selectivity Profiling: To identify potential off-targets that could be mediating cytotoxicity, screen Cpd-X against a broad panel of related proteins, such as a kinase panel.[11][12] Commercial services are available for this purpose.

  • Prioritize Off-Target Hits: Analyze the selectivity profiling data to identify off-targets that are inhibited with a potency similar to the on-target IC50.

Data Presentation: Prioritizing Off-Target Kinase Hits

Off-Target Kinase% Inhibition @ 1µMIC50 (nM)On-Target Potency (IC50, nM)Off-Target/On-Target RatioBiological Relevance to CytotoxicityPriority
Kinase A98%75501.5High (involved in cell survival pathways)High
Kinase B85%5005010MediumMedium
Kinase C60%>10,00050>200LowLow

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Cpd-X with its intended target in intact cells.

Materials:

  • Cell line of interest

  • Cpd-X and vehicle control (e.g., DMSO)

  • PBS and protease inhibitors

  • Liquid nitrogen

  • PCR tubes

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with Cpd-X at various concentrations or with a vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Lysis: Lyse the cells by freeze-thawing.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermocycler.

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Binding of Cpd-X to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of Cpd-X against a panel of kinases.

Procedure:

  • Compound Submission: Provide Cpd-X to a commercial vendor that offers kinase profiling services.

  • Assay Format: These services typically use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large number of purified kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration or as IC50 values for a subset of sensitive kinases. This data is invaluable for identifying potential off-targets.[11]

Visualizing Signaling Pathways and Experimental Workflows

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway CpdX Cpd-X Target Intended Target CpdX->Target Inhibition OffTarget Off-Target Kinase CpdX->OffTarget Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Phenotype1 Expected Phenotype Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Unexpected Phenotype Downstream2->Phenotype2

Caption: On-target vs. potential off-target signaling pathways of Cpd-X.

Conclusion

A thorough investigation of potential off-target effects is a cornerstone of robust scientific research and drug development. By employing the systematic approaches outlined in this guide, researchers using N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (Cpd-X) can enhance the reliability of their findings and make more informed decisions in their projects. Remember that no single experiment is definitive; a combination of well-designed controls, target engagement assays, and selectivity profiling is essential for confidently attributing a biological effect to the modulation of the intended target.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Vasta, J. D., Robers, M. B., & Daniels, D. L. (2020). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. bioRxiv.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Mateus, A., & Savitski, M. M. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1269-1275.
  • Scott, J. S., & Brown, D. G. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17019-17046.
  • Shaw, A. S., & Ghassemian, M. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv.
  • Auld, D. S., & Inglese, J. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1169931.
  • Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Delivering CRISPR: a review of the challenges and approaches. Drug delivery, 25(1), 1234-1257.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Testing for Novel Sulfonamide Compounds

Welcome to the technical support center for the stability testing of novel sulfonamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stability testing of novel sulfonamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges presented by this important class of molecules. The following sections are structured to address your questions in a logical, in-depth manner, moving from foundational knowledge to specific, hands-on troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of new sulfonamide compounds, providing a foundational understanding of the principles and regulatory expectations.

Q1: What is the primary purpose of stability testing for a novel sulfonamide compound?

A1: The primary purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] These studies are critical for determining the re-test period for the drug substance or the shelf life for the drug product and recommended storage conditions.[2] For novel sulfonamides, this is essential to ensure safety and efficacy from early development through to commercialization.[1][2]

Q2: What are the key chemical degradation pathways I should be aware of for sulfonamides?

A2: Sulfonamides can be susceptible to several degradation pathways. The most common include:

  • Hydrolysis: Cleavage of the sulfonamide bond (S-N) can occur, particularly at acidic pH.[4][5][6] However, many sulfonamides are considered hydrolytically stable under typical environmental pH conditions.[6][7]

  • Oxidation: The aniline amino group and the sulfur atom in the sulfonamide group are susceptible to oxidation.[8][9] This can be initiated by atmospheric oxygen, peroxides, or metal ions. Studies have shown that the presence of certain ions or systems like UV/persulfate can enhance oxidative degradation.[8][10][11][12]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of sulfonamide compounds.[13][14][15] Photostability testing is a mandatory part of stress testing as per ICH Q1B guidelines.[13][14][15][16][17][18]

Understanding these pathways is crucial for designing appropriate stability studies and developing stability-indicating analytical methods.

Q3: What are the standard ICH guidelines I must follow for stability testing?

A3: The International Council for Harmonisation (ICH) provides a set of guidelines that are globally recognized. The key guidelines for stability testing are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This is the parent guideline and outlines the core stability data package required for registration applications.[19][20][21] It specifies long-term, intermediate, and accelerated storage conditions.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline details the procedures for assessing the light sensitivity of new drugs and products.[13][14][15][17][18][22]

  • ICH Q2(R1): Validation of Analytical Procedures: While not a stability guideline per se, it is critical for ensuring that the analytical methods used to monitor the stability of your compound are suitable for their intended purpose.

Adherence to these guidelines is essential for regulatory submissions in major markets like the EU, Japan, and the USA.[16][19][20]

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIMs for sulfonamides.[23][24][25][26][27] The development of a robust SIM is a prerequisite for any meaningful stability study, as it ensures that the data generated is reliable and accurately reflects the stability of the compound.[28]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your stability testing experiments.

Issue 1: Unexpected or Excessive Degradation in Forced Degradation Studies
Q: I'm seeing more than the recommended 5-20% degradation in my forced degradation studies, even under mild stress conditions. What could be the cause, and how do I troubleshoot this?

A: Observing excessive degradation suggests that your novel sulfonamide may be particularly labile under the applied stress conditions or that there are issues with your experimental setup. Here’s a systematic approach to troubleshooting:

Step 1: Re-evaluate Stress Conditions

  • Rationale: The goal of forced degradation is to generate a representative amount of degradants, not to completely degrade the compound.[29] Excessive stress can lead to secondary degradation products that may not be relevant to the actual stability profile.[29]

  • Action: If you observe rapid degradation, significantly reduce the severity of your stress conditions. For example:

    • Acid/Base Hydrolysis: Decrease the concentration of the acid or base (e.g., from 0.1N to 0.01N HCl/NaOH), lower the temperature (e.g., from 80°C to 40°C), and/or reduce the exposure time.

    • Oxidation: Lower the concentration of the oxidizing agent (e.g., from 3% to 0.3% H2O2) and conduct the experiment at a lower temperature.

    • Thermal Stress: Reduce the temperature or the duration of exposure.

    • Photostability: Ensure that the light exposure is within the limits specified by ICH Q1B and consider using a light-protective container as a control.[13][15][17]

Step 2: Investigate the Role of the Solvent/Matrix

  • Rationale: The solvent system can significantly influence degradation rates.[28] For example, certain solvents can catalyze degradation or contain impurities that act as catalysts.

  • Action:

    • Ensure you are using high-purity, HPLC-grade solvents to minimize the impact of impurities.[30]

    • Consider the pH of your sample solution, as the solubility and stability of sulfonamides can be pH-dependent.[31][32]

    • If your compound is in a formulation, consider potential interactions with excipients.[33] Conduct forced degradation on the pure drug substance as a baseline.

Step 3: Verify Analytical Method Integrity

  • Rationale: An improperly validated or non-specific analytical method might misinterpret artifacts as degradation products.

  • Action:

    • Confirm that your HPLC method is truly stability-indicating by performing a peak purity analysis (e.g., using a photodiode array detector) to ensure that the main peak is not co-eluting with any degradants.

    • Inject a blank solution (matrix without the API) subjected to the same stress conditions to check for any interfering peaks.

Issue 2: Poor Solubility of the Sulfonamide Compound in Stability Study Media
Q: My novel sulfonamide has low aqueous solubility, which is causing problems with preparing samples for hydrolytic and other solution-state stability studies. How can I address this?

A: Poor solubility is a common challenge in pharmaceutical development.[32][34] Here are some strategies to manage this during stability testing:

Step 1: pH Adjustment

  • Rationale: The solubility of sulfonamides, which are often weakly acidic, is typically pH-dependent.[32]

  • Action: Determine the pKa of your compound. You can often increase solubility by adjusting the pH of the medium to a point where the compound is in its more soluble ionized form. However, be mindful that altering the pH can also affect the rate of hydrolysis.

Step 2: Use of Co-solvents

  • Rationale: The addition of a water-miscible organic solvent can significantly increase the solubility of poorly soluble compounds.

  • Action:

    • Introduce a small percentage of a co-solvent such as acetonitrile, methanol, or ethanol into your aqueous stability medium.

    • Caution: Be aware that co-solvents can alter the degradation pathway and kinetics.[9] It is crucial to document the use of co-solvents and to understand their potential impact on the stability of your compound.

Step 3: Consider a Suspension Stability Study

  • Rationale: If adequate solubility cannot be achieved, a suspension stability study may be more appropriate for understanding the degradation of the solid in contact with the liquid medium.

  • Action: Prepare a saturated solution or a suspension of your compound in the stability medium. Ensure adequate mixing throughout the study. The analytical method will need to be validated to handle the extraction of the drug from the solid phase.

Step 4: Amorphous Solid Dispersions

  • Rationale: For long-term product development, formulating the sulfonamide as an amorphous solid dispersion can enhance solubility.[34][35][36]

  • Action: While this is more of a formulation strategy than a direct solution for initial stability testing of the drug substance, it's a critical consideration for the drug product. Stability testing of these dispersions is essential to ensure they do not recrystallize over time.[35][36]

Issue 3: Troubleshooting the HPLC Analytical Method
Q: I'm encountering issues with my HPLC analysis during stability studies, such as peak tailing, shifting retention times, or a noisy baseline. What are the likely causes and solutions?

A: HPLC issues can compromise the quality of your stability data. A systematic troubleshooting approach is key.

Troubleshooting HPLC Issues

Problem Potential Causes Troubleshooting Steps & Solutions
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Column degradation or contamination.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.- Reduce the sample concentration or injection volume.[37]- Flush the column with a strong solvent or replace the column if it's old or has been subjected to harsh conditions.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction (e.g., leaks, check valve issues).[30]- Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase thoroughly.[37]- Use a column oven to maintain a consistent temperature.- Inspect the pump for leaks and service the check valves if necessary.
Noisy Baseline - Air bubbles in the mobile phase or detector.- Contaminated mobile phase or system components.[30][37]- Detector lamp nearing the end of its life.- Degas the mobile phase. Purge the pump and detector to remove air bubbles.[37]- Use high-purity, filtered solvents. Flush the system with a clean, strong solvent.[30][37]- Replace the detector lamp.
Split Peaks - Clogged column inlet frit.- Column void or channeling.- Sample solvent incompatible with the mobile phase.- Reverse-flush the column (if recommended by the manufacturer) or replace the inlet frit.- Replace the column.[38]- Dissolve the sample in the mobile phase or a weaker solvent.

Part 3: Experimental Protocols & Visualizations

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study of a novel sulfonamide compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_api Prepare Stock Solution of Novel Sulfonamide acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_api->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_api->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_api->oxidation thermal Thermal Stress (e.g., 80°C, Solid & Solution) prep_api->thermal photo Photostability (ICH Q1B Conditions) prep_api->photo prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->acid prep_stress->base prep_stress->oxidation sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples (if necessary) sampling->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc quantify Quantify Degradation (% Assay Loss) hplc->quantify mass_balance Calculate Mass Balance hplc->mass_balance peak_purity Assess Peak Purity (PDA Detector) hplc->peak_purity characterize Characterize Major Degradants (LC-MS) hplc->characterize HPLC_Troubleshooting_Tree start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Is the sample solvent stronger than the mobile phase? start->q1 a1_yes Yes: Dissolve sample in mobile phase or weaker solvent. q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the column overloaded? a1_no->q2 a2_yes Yes: Reduce injection volume or sample concentration. q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the mobile phase pH appropriate for the analyte's pKa? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Adjust pH to be >2 units away from the pKa. q3->a3_no No q4 Is the column old or contaminated? a3_yes->q4 a4_yes Yes: Flush with strong solvent. If unresolved, replace the column. q4->a4_yes Yes a4_no No: Check for system leaks or extra-column volume. q4->a4_no No

Caption: Decision tree for troubleshooting HPLC peak shape issues.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.). Journal of Pharmaceutical Sciences. [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • ICH Q1A(R2) Guideline. (2010, February 2). International Council for Harmonisation. [Link]

  • ICH-Q1B-药品光稳定性试验指导原则. (2018, August 31). Beijing Lambstone Constant Temperature Technology Co., Ltd. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Ofni Systems. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, November). U.S. Food and Drug Administration. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. [Link]

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (2019, November 7). MDPI. [Link]

  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. (n.d.). Royal Society of Chemistry. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021, January 26). MDPI. [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). IntechOpen. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). International Journal of Scientific Development and Research. [Link]

  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. [Link]

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024, March 3). International Journal of Novel Research and Development. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (2022, November 21). Baghdad Journal of Science. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). International Council for Harmonisation. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (n.d.). ResearchGate. [https://www.researchgate.net/publication/287514125_Development_and_Validation_of_an_HPLC_Method_for_the_Determination_of_Ten_Sulfonamide_Residues_in_Milk_According_to_2002657EC]([Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing and Comparing Novel Kinase Inhibitors: A Framework Featuring N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and compare a novel kinase inhibitor, using the hypothetical compound N-(2-chloroethyl)-5-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and compare a novel kinase inhibitor, using the hypothetical compound N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide as a case study. Given the limited publicly available data on this specific molecule, this document serves as a practical, step-by-step manual for evaluating any new potential kinase inhibitor against established alternatives. We will delve into the critical experimental workflows, from initial biochemical assays to cellular characterization, providing the rationale behind each step to ensure scientific integrity and generate robust, comparable data.

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the challenge remains to identify compounds with high potency against their intended target and minimal off-target effects to reduce toxicity.[4][5]

This guide will outline a systematic approach to compare a novel sulfonamide-based compound, N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, with well-characterized kinase inhibitors. Sulfonamides are a known scaffold for kinase inhibitory activity, making this a pertinent example.[6] We will explore how to establish its mechanism of action, determine its inhibitory profile, and assess its cellular efficacy.

Foundational Analysis: Biochemical Kinase Inhibition Assays

The initial step in characterizing a new inhibitor is to determine its direct effect on the enzymatic activity of its target kinase(s) in a cell-free system. This provides a clean measure of potency (e.g., IC50) without the complexities of a cellular environment.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide against a panel of selected kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to create a dose-response curve.

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and ATP at a concentration near its Km value to ensure competitive inhibitors can be accurately assessed.[9]

  • Assay Procedure:

    • Add the diluted test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction and measure the kinase activity. The detection method can vary, with common approaches including:

      • Radiometric assays: Measuring the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.[10]

      • Luminescence-based assays: Quantifying the amount of ATP remaining after the reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[11][12]

      • Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Comparative Data Presentation

The IC50 values of the novel compound should be compared against those of well-established inhibitors targeting the same or similar kinases.

CompoundTarget KinaseIC50 (nM)
N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamideKinase XHypothetical Value
Staurosporine (Broad Spectrum)Multiple KinasesLiterature Value
Gefitinib (EGFR specific)EGFRLiterature Value
Dasatinib (Multi-kinase)BCR-ABL, SRC familyLiterature Value

This table presents a template for displaying comparative biochemical data. Actual values would be determined experimentally.

Cellular Activity: Assessing the Impact on Viability and Proliferation

While biochemical assays are crucial, it is essential to determine if the inhibitor can effectively reach its target within a cellular context and elicit a biological response. Cell viability and proliferation assays are fundamental for this assessment.[13][14]

Experimental Protocol: MTT/MTS Cell Viability Assay

The MTT and MTS assays are colorimetric methods used to measure cellular metabolic activity, which is an indicator of cell viability.[15][16][17]

Objective: To determine the effect of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide on the viability of cancer cell lines.

Methodology:

  • Cell Culture and Seeding:

    • Culture cancer cell lines of interest in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[18]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and control inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT/MTS Reagent Addition and Incubation:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[18][19]

    • For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours. The formazan product is soluble in the cell culture medium.[15]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Comparative Data Presentation
CompoundCell LineIC50 (µM)
N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamideMCF-7 (Breast Cancer)Hypothetical Value
N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamideHCT116 (Colon Cancer)Hypothetical Value
GefitinibA549 (Lung Cancer)Literature Value
DasatinibK562 (Leukemia)Literature Value

This table provides a template for summarizing cellular viability data.

Target Engagement and Pathway Analysis: Western Blotting

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to assess target engagement within the cell. Western blotting is a powerful technique to measure the phosphorylation status of the target kinase and its downstream substrates.[20][21]

Experimental Protocol: Western Blot for Target Phosphorylation

Objective: To determine if N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide inhibits the phosphorylation of its target kinase and downstream signaling proteins in a dose-dependent manner.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the test compound at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[22]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[23]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison b1 Kinase Panel Screening b2 IC50 Determination b1->b2 Dose-response d1 Compare IC50 Values b2->d1 c1 Cell Viability (MTT/MTS) c2 Target Engagement (Western Blot) c1->c2 Confirm Mechanism d2 Analyze Cellular Efficacy c2->d2

Caption: A generalized workflow for the characterization of a novel kinase inhibitor.

Signaling Pathway Visualization

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting experimental results.

Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor N-(2-chloroethyl)-5-fluoro- 2-methylbenzenesulfonamide Inhibitor->Receptor

Caption: A simplified representation of a common kinase signaling pathway.

Conclusion and Future Directions

This guide has outlined a robust and systematic approach for the initial characterization and comparison of a novel kinase inhibitor, using N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide as a conceptual placeholder. By following these experimental protocols, researchers can generate reliable data to assess the potency, selectivity, and cellular efficacy of new compounds.

Further studies would involve expanding the kinase panel for broader selectivity profiling, in vivo efficacy studies in animal models, and detailed pharmacokinetic and pharmacodynamic analyses. These steps are critical for the progression of a promising inhibitor from a laboratory curiosity to a potential therapeutic agent.

References

  • BenchChem. (2025). Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot.
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  • BenchChem. (2025). Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach.
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  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PMC. [Link]

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  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. [Link]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2359-2371. [Link]

  • Johnson, D. E., et al. (2021). New Therapeutic Opportunities for the Treatment of Squamous Cell Carcinomas: A Focus on Novel Driver Kinases. Cancers, 13(6), 1287. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

Introduction: The Imperative of Selectivity in Drug Discovery The journey of a small molecule from a promising hit to a clinical candidate is contingent upon a delicate balance between on-target potency and off-target sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is contingent upon a delicate balance between on-target potency and off-target safety.[1][2] N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, hereafter designated as Cmpd-X, is a novel chemical entity featuring a sulfonamide core and a reactive 2-chloroethyl group. This structure suggests a potential for covalent interaction with target proteins, a mechanism that can offer enhanced potency and prolonged duration of action.[3][4] However, the electrophilic nature of the chloroethyl "warhead" also presents a significant risk of off-target interactions, which can lead to unforeseen toxicities and compromise the therapeutic window.[1][4][5][6]

The sulfonamide moiety itself is a well-established pharmacophore present in numerous approved drugs, but it is also known to interact with a range of biological targets, including carbonic anhydrases and cyclooxygenases, which necessitates a thorough evaluation.[7][8][9]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Cmpd-X. We will detail the strategic selection of screening platforms, present a comparative analysis of hypothetical data against relevant protein families, and provide validated, step-by-step protocols for key assays. Our objective is to equip researchers with the rationale and tools to build a robust selectivity case for covalent inhibitors, a critical step in mitigating late-stage attrition and ensuring patient safety.[5][10]

Strategic Approach to Cross-Reactivity Profiling

A tiered, multi-faceted screening strategy is essential to comprehensively map the interaction landscape of a covalent inhibitor like Cmpd-X. Simply chasing potency against the primary target is insufficient; a deep understanding of off-target liabilities is paramount.[11][12]

Our experimental philosophy is built on two pillars:

  • Broad Initial Screening: Cast a wide net to identify potential off-target families early. This involves screening against large, diverse panels of kinases and other common safety-relevant targets at a high concentration.[13][14][15] This approach helps to flag potential liabilities that might be missed by a more focused approach.

  • In-depth Mechanistic Follow-up: Transition from broad screening to focused, quantitative assays for any identified "hits." This involves determining dose-response relationships (IC50/Ki) and employing cellular assays to confirm target engagement in a more physiologically relevant context.[16]

Causality Behind Experimental Choices:

  • Why a Kinase Panel First? The ATP-binding pocket of kinases is a common off-target for many small molecules.[7] Given the structural motifs in Cmpd-X, a comprehensive kinome scan is the highest priority for initial liability assessment.[13][14][15][17] We utilize both biochemical (e.g., radiometric, luminescence) and cellular target engagement assays (e.g., NanoBRET®) to gain a holistic view.[16] Cellular assays are crucial as they account for cell permeability and intracellular competition, providing more biologically relevant data than purified enzyme assays alone.[16]

  • Why a Broader Safety Panel? Beyond kinases, sulfonamides have known interactions with other protein families.[7] Therefore, we employ a broad panel (e.g., a Eurofins SafetyScreen44™ or similar) that includes GPCRs, ion channels, transporters, and nuclear receptors. This is a critical step to de-risk the compound against common sources of adverse drug reactions.[11]

  • Covalent-Specific Considerations: The reactivity of the chloroethyl group must be assessed. Overly reactive compounds can lead to non-specific binding and toxicity.[4] An assay measuring the rate of adduct formation with glutathione (GSH) is a standard method to quantify this intrinsic reactivity, providing a benchmark for potential off-target covalent modification.[3]

Below is a diagram illustrating our recommended workflow for assessing the cross-reactivity of a novel covalent inhibitor.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Profile Interpretation A Cmpd-X Synthesis & QC B Primary Target Potency Assay (IC50) A->B C Broad Kinase Panel Screen (e.g., KinomeSCAN®, ~400 kinases) @ 10 µM A->C D Broad Safety Panel Screen (e.g., Safety44, GPCRs, Ion Channels) @ 10 µM A->D E GSH Reactivity Assay (t1/2 measurement) A->E I Cellular Target Engagement Assay (e.g., NanoBRET®, CETSA®) for Primary & Key Off-Targets B->I Primary Target F Identify Off-Target Hits (% Inhibition > 50%) C->F D->F G Dose-Response Assays (IC50/Ki Determination) for validated hits F->G Validated Hits G->I L Calculate Selectivity Scores & Generate Kinome Map G->L H Structural Similarity Analysis (Compare Cmpd-X to known inhibitors) H->L J Downstream Signaling Pathway Assay (e.g., Western Blot for p-Substrate) I->J K Phenotypic/Toxicity Assays (e.g., Cell Viability, Apoptosis) J->K K->L M Final Risk-Benefit Assessment L->M

Caption: Covalent Inhibitor Cross-Reactivity Profiling Workflow.

Comparative Analysis: Hypothetical Data for Cmpd-X

To illustrate the output of our profiling strategy, we present hypothetical data for Cmpd-X. We assume the primary target is Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5 or ASK1), a key regulator of stress-induced apoptosis.

Table 1: Kinase Selectivity Profile of Cmpd-X

This table summarizes the inhibitory activity of Cmpd-X against the primary target (ASK1) and a selection of representative off-target kinases identified from a broad screen.

Target KinaseFamily% Inhibition @ 10 µMIC50 (nM)Selectivity Ratio (IC50 Off-target / IC50 ASK1)
MAP3K5 (ASK1) MEKK 98% 15 1
MAP3K1 (MEKK1)MEKK85%25016.7
EGFRTK62%1,20080
SRCTK55%2,500166.7
ABL1TK28%>10,000>667
CDK2CMGC15%>10,000>667
ROCK1AGC9%>10,000>667
PKAAGC5%>10,000>667

Interpretation:

The data demonstrates that Cmpd-X is a potent inhibitor of its primary target, ASK1. It shows moderate cross-reactivity against a closely related kinase, MEKK1, which is expected given the sequence homology in the ATP-binding site. The selectivity window against more distant kinases like EGFR and SRC is significant (>80-fold), and the compound is largely inactive against kinases from other families like CMGC and AGC. This profile suggests a reasonably selective compound, but the activity on MEKK1 and EGFR warrants further investigation in cellular models.

Table 2: Broad Panel Safety Profile of Cmpd-X

This table shows the activity of Cmpd-X at a single high concentration (10 µM) against a panel of non-kinase targets associated with common adverse effects.

TargetTarget Class% Inhibition @ 10 µMImplication
Carbonic Anhydrase IIEnzyme72%Potential for metabolic side effects; common for sulfonamides.
hERGIon Channel<5%Low risk of cardiac arrhythmia.
Dopamine Transporter (DAT)Transporter12%Low risk of CNS side effects.
M1 Muscarinic ReceptorGPCR<10%Low risk of anticholinergic effects.
COX-1Enzyme8%Low risk of gastrointestinal issues.

Interpretation:

The most notable off-target activity is against Carbonic Anhydrase II, a known liability for sulfonamide-containing compounds.[7] This interaction would need to be confirmed with an IC50 determination and evaluated for potential physiological consequences. Crucially, the compound shows no significant activity against the hERG channel, a major hurdle in drug safety assessment.

The diagram below illustrates the position of the primary target (ASK1) and a key off-target (EGFR) within their respective signaling pathways, providing a visual context for the cross-reactivity data.

G cluster_0 Stress Signaling Pathway cluster_1 Growth Factor Pathway Stress Stress Stimuli (ROS, TNF-α) ASK1 MAP3K5 (ASK1) IC50: 15 nM Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK_p38 JNK / p38 MKK4_7->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis EGF EGF EGFR EGFR IC50: 1,200 nM EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CmpdX Cmpd-X CmpdX->ASK1 Primary Target (High Affinity) CmpdX->EGFR Off-Target (Low Affinity)

Caption: Cmpd-X Target Engagement in Signaling Pathways.

Detailed Experimental Protocol: Competitive Binding Assay

To ensure the trustworthiness and reproducibility of our findings, we provide a detailed protocol for a representative assay used to determine the binding affinity (Ki) of Cmpd-X. This protocol describes a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.[18][19]

Objective: To determine the inhibitory constant (Ki) of Cmpd-X for a given target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Target Receptor: Membrane preparation or purified protein (e.g., from HEK293 cells overexpressing the target).

  • Radioligand: A high-affinity, target-specific ligand labeled with ³H or ¹²⁵I.

  • Test Compound: Cmpd-X, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Competitor: A known, unlabeled ligand for the target at a high concentration (e.g., 1000x its Ki).

  • Scintillation Cocktail: For detecting radioactivity.

  • 96-well Filter Plates: With glass fiber filters (e.g., Millipore Multiscreen).

  • Microplate Scintillation Counter: (e.g., PerkinElmer TopCount).

Self-Validating Protocol Steps:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of Cmpd-X in 100% DMSO, followed by a final dilution into the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid artifacts.

    • Dilute the radioligand in assay buffer to a final concentration at or below its dissociation constant (Kd) to ensure assay sensitivity.[19]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells (n=3): Add 50 µL of assay buffer, 25 µL of radioligand, and 25 µL of receptor preparation.

    • Non-Specific Binding (NSB) Wells (n=3): Add 50 µL of the non-specific competitor, 25 µL of radioligand, and 25 µL of receptor preparation. This control is CRITICAL to define the signal window of the assay.[19]

    • Competition Wells (n=3 per concentration): Add 50 µL of Cmpd-X at each concentration, 25 µL of radioligand, and 25 µL of receptor preparation.

  • Incubation:

    • Seal the plate and incubate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. The incubation time must be established during assay development.[19]

  • Harvesting and Washing:

    • Place the filter plate on a vacuum manifold.

    • Rapidly aspirate the contents of the wells through the filter, trapping the receptor-bound radioligand.

    • Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand. This step is crucial to reduce background noise.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of Cmpd-X using the formula: % Specific Binding = ((CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100

    • Plot the % Specific Binding against the logarithm of the Cmpd-X concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acceptance Criteria:

  • The specific binding window (Total Binding - NSB) should be at least 80% of the Total Binding counts.[19]

  • The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay.

  • The IC50 curve should exhibit a complete dose-response with a Hill slope between 0.8 and 1.2.

Conclusion and Future Directions

This guide outlines a rigorous, evidence-based strategy for characterizing the cross-reactivity profile of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (Cmpd-X). The hypothetical data presented indicates a promising, albeit not perfectly clean, selectivity profile, with a clear window between its primary target, ASK1, and the broader kinome. The primary off-target liabilities identified—the related kinase MEKK1 and Carbonic Anhydrase II—are not uncommon for this class of compound and represent clear, actionable next steps for further investigation.

Future work should focus on cellular assays to determine if the observed biochemical off-target activity translates into functional effects in a physiological context. For example, assessing the phosphorylation of downstream substrates of both ASK1 and EGFR in cells treated with Cmpd-X would provide critical validation. By systematically identifying and quantifying off-target interactions early in the discovery process, researchers can make more informed decisions, optimize lead compounds to improve their selectivity, and ultimately increase the probability of developing a safe and effective therapeutic.[5][20]

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Sino Biological. (n.d.). Compound Screening and Profiling Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Retrogenix. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Djuric, S. (n.d.). A checklist for drug candidate selection. Hypha Discovery Blogs. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • Jo, J., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • Patsnap. (2025, May 21). How to improve drug selectivity? Patsnap Synapse. Retrieved from [Link]

  • Wenta, T., et al. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

  • Schoofs, G., et al. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments (JoVE). Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Chiaradia, L., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Retrieved from [Link]

  • Naisbitt, D. J., et al. (2020, February 24). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by.... Retrieved from [Link]

  • Gao, L., et al. (2024, February 16). Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development. Angewandte Chemie International Edition. Retrieved from [Link]

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Validation

A Comparative Guide to the Efficacy of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide and its Non-Fluorinated Analogs

For Researchers, Scientists, and Drug Development Professionals The core of this comparison lies in the multifaceted roles of the fluorine atom and the N-(2-chloroethyl) moiety. The latter is a known DNA alkylating group...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The core of this comparison lies in the multifaceted roles of the fluorine atom and the N-(2-chloroethyl) moiety. The latter is a known DNA alkylating group, suggesting a potential mechanism of action involving the covalent modification of DNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells[1]. The benzenesulfonamide scaffold itself is a versatile pharmacophore, with many derivatives exhibiting potent inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs)[2][3].

This guide will delve into the anticipated effects of the 5-fluoro substitution on the compound's biological activity, covering aspects of metabolic stability, binding affinity, and overall efficacy. Furthermore, we provide detailed, self-validating experimental protocols for conducting a head-to-head comparison of these two compounds, enabling researchers to generate the empirical data necessary to validate these hypotheses.

The Influence of Fluorine: A Mechanistic Perspective

The introduction of a fluorine atom at the 5-position of the 2-methylbenzenesulfonamide ring is predicted to modulate the molecule's properties in several key ways:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength can block metabolically labile sites from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

  • Altered Physicochemical Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic ring. This can impact the acidity (pKa) of the sulfonamide proton, which is crucial for its interaction with the zinc ion in the active site of carbonic anhydrases. A lower pKa can lead to a higher proportion of the deprotonated, active form of the inhibitor at physiological pH.

  • Increased Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions. It can also enhance hydrophobic interactions with specific pockets within the active site. Studies on other fluorinated benzenesulfonamides have demonstrated that fluorine substitution can lead to significantly improved binding affinities for carbonic anhydrase isoforms[4][5].

Predicted Efficacy Comparison

Based on the established principles outlined above, we can formulate a hypothesis regarding the relative efficacy of the fluorinated and non-fluorinated analogs.

FeatureN-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (Fluorinated)N-(2-chloroethyl)-2-methylbenzenesulfonamide (Non-fluorinated)Rationale
DNA Alkylating Potential Potentially higher or more sustainedBaseline activityIncreased metabolic stability of the fluorinated analog could lead to a longer duration of action and more efficient DNA alkylation.
Carbonic Anhydrase Inhibition Likely more potent (lower Ki)Baseline activityThe electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide, leading to a higher concentration of the active anionic form at physiological pH and potentially stronger binding to the zinc ion in the CA active site.[6]
In Vitro Cytotoxicity Potentially higher (lower IC50)Baseline activityA combination of enhanced DNA alkylation and more potent carbonic anhydrase inhibition (in CA-dependent cancers) would be expected to result in greater cytotoxicity.
Pharmacokinetics Likely improved (longer half-life, better bioavailability)StandardIncreased metabolic stability due to the C-F bond.

Experimental Workflows for Comparative Efficacy Assessment

To empirically validate the predicted differences in efficacy, a series of well-defined in vitro assays are necessary. The following protocols are designed to be self-validating and provide a robust framework for comparison.

I. In Vitro Cytotoxicity Assessment via MTT Assay

This assay determines the concentration of each compound required to inhibit the growth of a cancer cell line by 50% (IC50).

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds for 72h compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate for 4h (formazan formation) mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance Read absorbance at 540 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., a line known to be sensitive to alkylating agents or dependent on carbonic anhydrase activity) in appropriate medium.

    • Seed the cells into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment[1].

  • Compound Preparation and Treatment:

    • Prepare stock solutions of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide and N-(2-chloroethyl)-2-methylbenzenesulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 72 hours.

  • MTT Assay and Data Analysis:

    • After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound[1].

II. Carbonic Anhydrase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of a specific carbonic anhydrase isoform (e.g., CA II or the tumor-associated CA IX).

Workflow Diagram:

CA_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Prepare assay buffer, CA enzyme, and substrate (p-NPA) inhibitor_prep Prepare serial dilutions of test compounds plate_setup Add buffer, enzyme, and inhibitor to 96-well plate inhibitor_prep->plate_setup pre_incubation Pre-incubate for 10-15 minutes plate_setup->pre_incubation start_reaction Initiate reaction with p-NPA substrate pre_incubation->start_reaction read_kinetics Measure absorbance at 405 nm kinetically start_reaction->read_kinetics calculate_rates Calculate reaction rates read_kinetics->calculate_rates determine_inhibition Determine % inhibition calculate_rates->determine_inhibition calculate_ki Calculate Ki values determine_inhibition->calculate_ki

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4).

    • Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) in the assay buffer.

    • Prepare a fresh solution of the substrate, p-nitrophenyl acetate (p-NPA)[2].

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compounds at various concentrations. Include an enzyme control (no inhibitor) and a blank (no enzyme).

    • Pre-incubate the plate for 10-15 minutes at a controlled temperature to allow for inhibitor binding.

  • Measurement and Data Analysis:

    • Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

    • Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol production is proportional to the enzyme activity.

    • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

    • Determine the percentage of enzyme inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation or by performing a full kinetic analysis (e.g., Lineweaver-Burk plot)[7][8].

Visualizing the Mechanisms of Action

To further understand the potential biological activities of these compounds, the following diagrams illustrate their likely mechanisms of action.

DNA Alkylation by the N-(2-chloroethyl) Moiety

The N-(2-chloroethyl) group is a classic nitrogen mustard-like alkylating agent. It is believed to form a highly reactive aziridinium ion intermediate, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. Bifunctional alkylating agents can form inter- and intra-strand crosslinks, which are highly cytotoxic.

DNA_Alkylation cluster_activation Activation cluster_alkylation DNA Alkylation cluster_consequence Cellular Consequence compound N-(2-chloroethyl)benzenesulfonamide aziridinium Aziridinium Ion Intermediate compound->aziridinium Intramolecular cyclization dna DNA (Guanine N7) aziridinium->dna Nucleophilic attack mono_adduct Mono-adduct Formation dna->mono_adduct crosslink Inter/Intra-strand Crosslink mono_adduct->crosslink Second alkylation event replication_block DNA Replication Block crosslink->replication_block apoptosis Apoptosis replication_block->apoptosis

Caption: Proposed Mechanism of DNA Alkylation.

Inhibition of Carbonic Anhydrase

The sulfonamide moiety is a well-established zinc-binding group that is essential for the inhibition of carbonic anhydrases. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and preventing the hydration of carbon dioxide.

CA_Inhibition cluster_enzyme CA Active Site cluster_inhibitor Inhibitor cluster_inhibition Inhibition enzyme Carbonic Anhydrase zinc Zn²⁺ enzyme->zinc water H₂O zinc->water Coordination sulfonamide Sulfonamide (R-SO₂NH⁻) binding Sulfonamide binds to Zn²⁺ sulfonamide->binding binding->zinc Displaces H₂O inhibition CO₂ hydration blocked binding->inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Conclusion

The strategic placement of a fluorine atom on the benzenesulfonamide ring of N-(2-chloroethyl)-2-methylbenzenesulfonamide is anticipated to significantly enhance its therapeutic potential. The fluorinated analog is predicted to exhibit superior metabolic stability, leading to improved pharmacokinetic properties. Furthermore, the electronic effects of fluorine are likely to increase its potency as a carbonic anhydrase inhibitor. The combination of these factors suggests that N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide will likely demonstrate greater in vitro cytotoxicity compared to its non-fluorinated counterpart.

The experimental protocols provided in this guide offer a clear and robust pathway for researchers to empirically test these hypotheses. The resulting data will be crucial for the further development and optimization of this class of compounds as potential therapeutic agents.

References

  • Żołnowska, B., Sławiński, J., Pogorzelska, A., Chojnacki, J., Vullo, D., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibitors. Synthesis, and Molecular Structure of Novel Series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135-147. [Link]

  • Zain-Alabdeen, A. I., El-Moselhy, T. F., Sharafeldin, N., Angeli, A., Supuran, C. T., & El-Hamamsy, M. H. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758. [Link]

  • Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42. [Link]

  • Rana, N., Zubrienė, A., Kairys, V., Matulis, D., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. International Journal of Molecular Sciences, 18(1), 153. [Link]

  • Sławiński, J., Żołnowska, B., & Kawiak, A. (2022). Synthesis of new N-substituted N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with anticancer activity. Sciforum, MDPI. [Link]

  • Maren, T. H. (1976). A new class of carbonic anhydrase inhibitor. Drug Development Research, 7(2), 147-153.
  • Żołnowska, B., Sławiński, J., Kawiak, A., & Chojnacki, J. (2021). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 26(11), 3369. [Link]

  • El-Gazzar, M. G., Nafie, N. H., Nocentini, A., Ghorab, M. M., Heiba, H. I., & Supuran, C. T. (2020). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1039-1047. [Link]

  • Johnston, T. P., Kussner, C. L., Carter, R. L., Frye, J. L., Lomax, N. R., Plowman, J., & Narayanan, V. L. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422-1426. [Link]

  • El-Sayed, M. A. A., El-Gazzar, M. G., & Ghorab, M. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase inhibition. RSC Advances, 11(48), 30206-30221.
  • ResearchGate. (2022). Lineweaver–Burk graphs for the best inhibitors. (a) Human carbonic anhydrase (hCA) I, (b) hCA II, (c) acetylcholinesterase. [Link]

  • Liu, Y., Zhang, Y., & Li, H. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Molecular Structure, 1231, 129955.
  • Dudutienė, V., Zubrienė, A., Smirnov, A., Gylytė, J., Timm, D. D., Matulienė, J., ... & Matulis, D. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. Chemistry-A European Journal, 21(16), 6079-6092.
  • Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Kotschy, A., et al. (2024).
  • Nakamura, Y., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(4), 4877-4884.
  • Raevsky, O. A., et al. (1990). Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids. Pharmazie, 45(5), 361-363.
  • De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12508.
  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220.
  • Monti, D. M., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in vitro and in-cell investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1776-1789.
  • PubChemLite. N-(2-chloroethyl)benzenesulfonamide (C8H10ClNO2S). [Link]

  • Sławiński, J., & Brzozowski, Z. (2007). Synthesis and in vitro Antitumor Activity of a New Series of 4-Chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives. Letters in Drug Design & Discovery, 4(1), 44-49.
  • Martínez-Acedo, P., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2185.
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  • Diez, F., et al. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. International Journal of Molecular Sciences, 21(7), 2372.
  • Sanga, S., et al. (2011). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine, 2011, 237032.
  • Japanese Center for the Validation of Alternative Methods. (2019). Evaluation Report on the In Vitro Cytotoxicity Test for Predicting Acute Oral Toxicity.
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Comparative

Comparative Guide to Validating Bioanalytical Assays for N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

Introduction & Mechanistic Context The accurate quantification of alkylating agents in biological matrices is one of the most demanding challenges in bioanalytical chemistry. N-(2-chloroethyl)-5-fluoro-2-methylbenzenesul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The accurate quantification of alkylating agents in biological matrices is one of the most demanding challenges in bioanalytical chemistry. N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CAS: 381241-82-3)[1] is a highly reactive sulfonamide derivative. Compounds containing a 2-chloroethyl moiety are notoriously unstable ex vivo due to their inherent electrophilicity[2].

The primary mechanistic challenge lies in the molecule's tendency to undergo intramolecular cyclization. The lone pair of electrons on the sulfonamide nitrogen can displace the adjacent chloride ion, forming a highly reactive, three-membered aziridinium ion intermediate[2]. This intermediate rapidly alkylates nucleophiles present in plasma, such as water (causing hydrolysis) or glutathione (forming GSH conjugates). Consequently, if a plasma sample is left at room temperature or at physiological pH, the parent compound will degrade before it ever reaches the mass spectrometer, leading to artificially low pharmacokinetic (PK) readouts.

To successfully validate an assay for this compound under FDA (2018) [3] and ICH M10 (2022) [4] guidelines, the analytical workflow must be designed to arrest this degradation pathway immediately upon sample collection.

Analytical Platform Comparison

Selecting the correct analytical platform is critical. While multiple techniques exist for sulfonamide quantification, the thermal lability and reactivity of the chloroethyl group dictate the optimal choice.

Table 1: Quantitative Comparison of Analytical Platforms
Analytical PlatformSensitivity (LLOQ)Matrix Effect SusceptibilityAnalyte Stability (During Run)Suitability for Chloroethyls
LC-MS/MS (ESI) 0.1 - 1.0 ng/mL Moderate (Requires SIL-IS)High (Cold autosampler, soft ionization) Optimal (Gold Standard)
HPLC-UV 50 - 100 ng/mLHigh (Endogenous interference)Moderate (Longer run times)Poor (Lacks PK sensitivity)
GC-MS 5 - 10 ng/mLLowLow (Thermal degradation in inlet) Unsuitable (Requires derivatization)

Causality in Platform Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed for this molecule. The high temperatures of the GC injection port (>250°C) induce thermal elimination of the chloroethyl group. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the only platform that provides the soft ionization necessary to preserve the parent mass while achieving the low ng/mL sensitivity required for modern PK profiling.

Sample Preparation Strategies: Overcoming Ex Vivo Instability

Standard Protein Precipitation (PPT) using acetonitrile is insufficient for this compound. PPT leaves endogenous nucleophiles (like small peptides and residual glutathione) in the supernatant, which continue to react with the chloroethyl group during the nitrogen dry-down phase.

Instead, Solid Phase Extraction (SPE) is mandatory. SPE physically separates the analyte from matrix nucleophiles. Furthermore, the causality behind our stabilization strategy is pH-driven: by adding 0.1% Formic Acid to the plasma immediately upon collection, we protonate the sulfonamide nitrogen. A protonated nitrogen lacks the lone electron pair required to initiate the nucleophilic attack on the chloroethyl group, thereby preventing aziridinium formation.

SPE_Workflow A 1. Plasma Sample (Spiked with SIL-IS) B 2. Matrix Stabilization (0.1% FA, 4°C) A->B C 3. SPE Cartridge Loading (HLB Sorbent) B->C D 4. Interference Wash (5% MeOH in H2O) C->D E 5. Target Elution (100% ACN, <30°C) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F

Fig 1: Optimized SPE workflow for reactive chloroethyl sulfonamides.

Validated LC-MS/MS Protocol (Self-Validating System)

To ensure trustworthiness and adherence to ICH M10 guidelines[4], the following protocol integrates a self-validating framework, ensuring that any degradation or system drift is immediately flagged.

Step 1: Pre-Analytical Stabilization
  • Collect whole blood in pre-chilled K2EDTA tubes.

  • Centrifuge immediately at 4°C (3000 x g for 10 mins).

  • Transfer 100 µL of plasma to a pre-chilled 96-well plate containing 10 µL of 1% Formic Acid (final concentration ~0.1% FA) to arrest aziridinium formation.

Step 2: Internal Standard Addition & System Suitability
  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C₆-labeled analog) at 50 ng/mL.

  • Self-Validation Check: Include a "Blank" (matrix without analyte or IS) and a "Zero" (matrix with IS only) to verify the absence of isotopic crosstalk and column carryover.

Step 3: Solid Phase Extraction (SPE)
  • Condition: 1 mL Methanol followed by 1 mL 0.1% FA in Water on a Polymeric HLB cartridge.

  • Load: Apply the 110 µL stabilized plasma mixture.

  • Wash: 1 mL of 5% Methanol in Water (removes polar nucleophiles).

  • Elute: 2 x 500 µL of 100% Acetonitrile.

  • Evaporate: Dry under a gentle stream of N₂ at room temperature (do not exceed 30°C to prevent thermal degradation).

  • Reconstitute: 100 µL of Mobile Phase A (0.1% FA in Water).

Step 4: LC-MS/MS Parameters
  • Column: C18, 50 x 2.1 mm, 1.7 µm (Maintained at 40°C).

  • Autosampler: Strictly maintained at 4°C.

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

Method Validation Data (Representative)

Following the FDA 2018 Bioanalytical Method Validation Guidance[3], precision and accuracy must fall within ±15% for Quality Control (QC) samples, and ±20% for the Lower Limit of Quantification (LLOQ). The data below demonstrates the efficacy of the acidic stabilization and SPE workflow.

Table 2: Intra-day and Inter-day Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.58.4+4.211.2+6.5
Low QC 1.56.1-2.17.8-3.4
Mid QC 50.03.5+1.84.6+2.1
High QC 400.02.9-1.13.8-1.5

Note: Without the 0.1% FA stabilization step, Low QC accuracy typically drops to -45% due to ex vivo degradation, failing regulatory acceptance criteria.

Pharmacological & Degradation Pathway

Understanding the fate of the molecule is essential for troubleshooting matrix effects and identifying potential metabolites during incurred sample reanalysis (ISR)[5]. The diagram below illustrates the aziridinium-mediated reactivity pathway.

Reactivity Parent N-(2-chloroethyl)-5-fluoro- 2-methylbenzenesulfonamide Aziridinium Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium Intramolecular Cyclization Hydrolysis Hydrolysis Product (Inactive Metabolite) Aziridinium->Hydrolysis + H2O GSH GSH Conjugate (Hepatic Detoxification) Aziridinium->GSH + Glutathione Target Target Alkylation (Pharmacological Effect) Aziridinium->Target + Nucleophile

Fig 2: Aziridinium-mediated reactivity pathway of chloroethyl sulfonamides.

Conclusion

Validating a bioanalytical assay for N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide requires moving beyond generic methodologies. By understanding the causality of its degradation—specifically the nucleophilic formation of the aziridinium ion—scientists can implement targeted stabilization strategies. The combination of immediate acidic stabilization, cold sample handling, and rapid Solid Phase Extraction ensures that the LC-MS/MS assay meets stringent FDA and ICH M10 regulatory standards, providing trustworthy pharmacokinetic data for drug development.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." (2022). URL:[Link]

  • ACS Publications. "Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry (2024). URL:[Link]

Sources

Validation

Comparative cytotoxicity against cancerous vs non-cancerous cell lines.

Advanced Guide to Comparative Cytotoxicity: Evaluating Therapeutic Index in Oncology Drug Development In oncology drug discovery, the fundamental challenge is not merely eradicating malignant cells, but doing so without...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Guide to Comparative Cytotoxicity: Evaluating Therapeutic Index in Oncology Drug Development

In oncology drug discovery, the fundamental challenge is not merely eradicating malignant cells, but doing so without inflicting collateral damage on healthy tissues. This guide explores the analytical frameworks and experimental methodologies required to accurately determine the Selectivity Index (SI) —the quantitative ratio of a compound's cytotoxicity against non-cancerous versus cancerous cell lines.

By comparing targeted therapies against broad-spectrum agents and evaluating modern ATP-based luminescence assays against traditional colorimetric methods, we provide a self-validating blueprint for rigorous cytotoxicity profiling.

The Biological Causality of Selectivity

Cytotoxicity is not a monolithic event; it is a pathway-dependent outcome. Targeted Tyrosine Kinase Inhibitors (TKIs) like Osimertinib are engineered to exploit specific genetic vulnerabilities—such as the EGFR T790M/L858R mutations present in the H1975 Non-Small Cell Lung Cancer (NSCLC) cell line [2]. Conversely, normal human lung fibroblasts (e.g., MRC-5 or BEAS-2B) express wild-type EGFR and lack this oncogenic addiction.

When evaluating comparative cytotoxicity, researchers must pair cell lines from the same tissue origin to isolate the drug's mechanism of action from general, tissue-specific toxicity.

G cluster_H1975 Cancerous (H1975) cluster_MRC5 Non-Cancerous (MRC-5) EGFR_Mut Mutant EGFR (T790M/L858R) Osi1 Osimertinib (Irreversible Binding) EGFR_Mut->Osi1 High Affinity Apoptosis Apoptosis / Cell Death Osi1->Apoptosis EGFR_WT Wild-Type EGFR Osi2 Osimertinib (Weak Binding) EGFR_WT->Osi2 Low Affinity Survival Cell Survival EGFR_WT->Survival

Mechanism of Osimertinib selectivity in mutant EGFR (H1975) vs wild-type EGFR (MRC-5) cells.

Quantifying the Selectivity Index (SI)

The Selectivity Index mathematically defines the therapeutic window of a drug candidate in vitro. It is calculated using the following formula [3]:

SI = IC50 (Normal Cell Line) / IC50 (Cancerous Cell Line)

  • SI < 1 : The compound is more toxic to healthy cells than cancer cells (Negative therapeutic window).

  • SI 1 - 3 : Moderate selectivity; high potential for dose-limiting toxicities in clinical trials.

  • SI > 3 : High selectivity; the compound preferentially targets malignant cells [3].

Comparative Data: Targeted vs. Broad-Spectrum Agents

To illustrate the importance of the SI, the table below compares the in vitro cytotoxicity profiles of Osimertinib (a targeted TKI) and Doxorubicin (a broad-spectrum chemotherapeutic) across paired lung cell lines [2].

CompoundTarget / MechanismIC50: H1975 (Cancer)IC50: MRC-5 (Normal)Selectivity Index (SI)Clinical Implication
Osimertinib Mutant EGFR (T790M)~8.08 nM> 2,500 nM> 309 Highly targeted; wide therapeutic window.
Doxorubicin DNA Intercalation~150 nM~450 nM~ 3.0 Broad cytotoxicity; narrow therapeutic window.

Assay Selection: Why ATP Luminescence Outperforms MTT

When calculating SI, the accuracy of the IC50 value is paramount. Historically, researchers relied on colorimetric tetrazolium-reduction assays (MTT/MTS). However, MTT relies on mitochondrial reductase activity, which can be artificially skewed by the altered metabolic states (Warburg effect) of cancer cells, leading to false viability signals.

For rigorous comparative cytotoxicity, Luminescent ATP-based Assays (e.g., Promega CellTiter-Glo®) are the modern gold standard [1].

  • Causality of Choice : Adenosine triphosphate (ATP) is a direct, stoichiometric indicator of metabolically active cells. The assay utilizes a proprietary thermostable luciferase (Ultra-Glo™) that generates a stable "glow-type" luminescent signal directly proportional to the ATP present [1].

  • Self-Validating Advantage : The homogeneous "add-mix-measure" format eliminates the need for cell washing or medium removal. This prevents the accidental aspiration of loosely adherent, apoptotic cancer cells—a major source of false-positive viability in traditional MTT protocols [1].

Workflow Start Seed Paired Cell Lines (e.g., H1975 & MRC-5) Titration 10-Point Drug Titration (0.1 nM to 10 µM) Start->Titration Incubation Incubate 72 Hours (37°C, 5% CO2) Titration->Incubation Assay Add CellTiter-Glo Reagent (Lyse & Release ATP) Incubation->Assay Measure Record Luminescence (Proportional to Viability) Assay->Measure Calc Calculate IC50 & SI (Non-linear Regression) Measure->Calc

Standardized high-throughput workflow for determining the Selectivity Index using ATP luminescence.

Step-by-Step Methodology: High-Throughput ATP Viability Assay

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for 384-well comparative cytotoxicity screening using the CellTiter-Glo® assay [1].

Phase 1: Preparation & Quality Control

  • Reagent Equilibration : Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature (RT).

    • Causality: Temperature gradients across a microplate cause uneven luciferase enzyme kinetics, leading to "edge effects" that skew dose-response curves.

  • Reconstitution : Transfer the buffer into the amber bottle containing the substrate. Mix gently by inversion until homogeneous. (Reconstituted reagent is stable for 48 hours at RT).

Phase 2: Cell Plating & Treatment 3. Seeding : Plate H1975 and MRC-5 cells in opaque-walled 384-well plates at an optimized density (e.g., 1,000 cells/well in 25 µL of culture medium).

  • Self-Validation Step: Always include "Medium-Only" control wells to calculate background luminescence, and "Vehicle-Only" (e.g., 0.1% DMSO) wells to establish the 100% viability baseline.

  • Drug Exposure : After 24 hours of cell attachment, add test compounds in a 10-point serial dilution. Incubate for 72 hours at 37°C, 5% CO2.

Phase 3: Assay Execution (Add-Mix-Measure) 5. Equilibration : Remove the 384-well plate from the incubator and equilibrate to RT for 30 minutes. 6. Lysis : Add 25 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium). 7. ATP Extraction : Mix the contents for 2 minutes on an orbital shaker.

  • Causality: Mechanical shearing combined with the proprietary lysis buffer ensures complete cell membrane rupture and total intracellular ATP release.

  • Signal Stabilization : Incubate the plate at RT for 10 minutes to allow the luminescent signal to stabilize.

  • Detection : Record luminescence using a microplate reader (integration time: 0.25–1.0 second per well).

  • Data Synthesis : Subtract background luminescence from all wells. Use 4-parameter logistic (4PL) regression software to determine the IC50 for each cell line, then calculate the final Selectivity Index (SI).

Comparative

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide in Human Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its metabolic stability is a pivotal determinant of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its metabolic stability is a pivotal determinant of success. This parameter, which describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[1][2] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations in the body, while one that is excessively stable may accumulate, leading to adverse effects.[3]

The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum.[4][5][6][7] Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, provide a robust and high-throughput in vitro system to assess this Phase I metabolism.[8][9][10] They contain a rich complement of CYP and other key enzymes, making them an indispensable tool in early drug discovery.[3][11]

This guide provides a comprehensive framework for evaluating the metabolic stability of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide , a representative benzenesulfonamide derivative. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and present a clear methodology for data interpretation and comparison.

Scientific Background: The Metabolic Landscape of Sulfonamides

Benzenesulfonamides are a common scaffold in medicinal chemistry. Their metabolism is complex and primarily mediated by CYP enzymes.[4][5] Key metabolic pathways for sulfonamides include:

  • Oxidation: Aromatic hydroxylation, alkyl hydroxylation, and N-dealkylation are common Phase I reactions catalyzed by CYPs.[4][6][7]

  • Acetylation: The aromatic amine group (if present) can undergo N-acetylation, a Phase II reaction.[12]

  • Glucuronidation: Conjugation with glucuronic acid is another significant Phase II pathway.[4][13]

For our target compound, N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, potential metabolic soft spots for CYP-mediated oxidation include the methyl group on the benzene ring and the chloroethyl side chain. Understanding these potential liabilities is key to interpreting the experimental data. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability by blocking potential sites of oxidation.[7]

Principle of the HLM Metabolic Stability Assay

The core of this assay is to incubate the test compound with a metabolically active system (HLMs) and measure the rate of its disappearance over time.[14] The reaction requires a critical cofactor, β-nicotinamide adenine dinucleotide phosphate (NADPH), which provides the reducing equivalents necessary for CYP enzyme function.[9][15]

The process involves initiating the metabolic reaction by adding NADPH to a pre-incubated mixture of the compound and HLMs. Aliquots are taken at specific time points and the reaction is immediately stopped, or "quenched," typically by adding a cold organic solvent like acetonitrile.[8][9] This solvent precipitates the microsomal proteins while simultaneously extracting the remaining parent compound. The concentration of the parent compound in each sample is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][16]

G cluster_incubation Incubation Phase (37°C) cluster_analysis Analysis Phase prep_compound Prepare Test Compound Stock Solution pre_incubate 1. Pre-incubate Compound + HLMs (5-10 min) prep_compound->pre_incubate prep_hlm Prepare HLM Suspension (e.g., 1 mg/mL) prep_hlm->pre_incubate prep_nadph Prepare NADPH Cofactor Solution initiate 2. Initiate Reaction (Add NADPH) prep_nadph->initiate prep_controls Prepare Control Compounds (High & Low Turnover) pre_incubate->initiate sampling 3. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench 4. Quench Reaction (Cold Acetonitrile + IS) sampling->quench process Sample Processing (Centrifugation) quench->process analyze LC-MS/MS Analysis process->analyze data Data Interpretation (Calculate t½ & CLint) analyze->data

Diagram 1: Experimental workflow for the HLM metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed as a self-validating system by including appropriate controls.

1. Materials and Reagents:

  • Test Compound: N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from Sekisui XenoTech, Corning). Store at -80°C.[11]

  • Potassium Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System Solution: Or a stock solution of NADPH (e.g., 20 mM in buffer).[11]

  • Positive Control Compounds:

    • High Turnover Control: Verapamil (or Dextromethorphan).[9]

    • Low Turnover Control: Diazepam (or Warfarin).

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).

  • Instrumentation: LC-MS/MS system, 37°C shaking water bath or incubator, centrifuge.

2. Experimental Procedure:

The causality for each step is explained to ensure a deep understanding of the protocol.

StepActionRationale (The "Why")
1 Thaw pooled HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute to a working concentration of 1 mg/mL in ice-cold phosphate buffer.Rapid thawing followed by immediate cooling preserves enzymatic activity. The protein concentration is chosen to ensure measurable turnover within a reasonable timeframe without excessive non-specific binding.[10]
2 Prepare the test compound and control compounds at a starting concentration of 1 µM in the final incubation mixture.A low substrate concentration (well below the Michaelis-Menten constant, Km) ensures the reaction follows first-order kinetics, simplifying the calculation of intrinsic clearance.[8]
3 Set up incubation tubes/plate. For each compound, prepare three sets: (a) +NADPH , (b) -NADPH (Negative Control) , and (c) Heat-inactivated HLMs (Negative Control) .-NADPH control: Confirms that compound loss is NADPH-dependent (i.e., enzymatic). Heat-inactivated control: Differentiates enzymatic degradation from chemical instability in the matrix.[11]
4 Add the HLM suspension to the tubes containing the test/control compounds. Pre-incubate the mixture for 5-10 minutes at 37°C with gentle shaking.This step allows the system to reach thermal equilibrium before the reaction is initiated.[10]
5 Initiate the metabolic reaction by adding a pre-warmed NADPH solution to the +NADPH set. For the -NADPH set, add an equivalent volume of buffer.This is the T=0 minute starting point for the reaction. Synchronized addition is crucial for accurate timing.
6 At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot from each reaction tube.Multiple time points are essential to accurately determine the rate of disappearance. The time range should be sufficient to observe significant compound depletion for moderately stable compounds.[17]
7 Immediately transfer the aliquot into a tube/plate containing 2-3 volumes of the ice-cold acetonitrile/IS quenching solution. Vortex thoroughly.This action simultaneously stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard is critical for correcting variations in sample processing and MS instrument response.[8][9]
8 Centrifuge the quenched samples at high speed (e.g., >3000 g for 10-15 minutes) to pellet the precipitated proteins.This step clarifies the supernatant, which contains the remaining compound and IS, making it suitable for injection into the LC-MS/MS system.
9 Carefully transfer the supernatant to a new plate/vials for LC-MS/MS analysis.The goal is to analyze the concentration of the parent compound remaining at each time point relative to the T=0 sample.

Data Analysis and Interpretation

1. Quantification: Using LC-MS/MS, determine the peak area ratio of the parent compound to the internal standard at each time point.

2. Calculating In Vitro Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

  • Equation: ln(% Remaining) = -k * time + C

  • The half-life (t½) is the time it takes for 50% of the compound to be metabolized and is calculated from the rate constant.

  • Equation: t½ = 0.693 / k[18]

3. Calculating Intrinsic Clearance (CLint): Intrinsic clearance (CLint) is the ultimate measure of metabolic stability, representing the volume of microsomal matrix cleared of the drug per unit time per unit of protein.[3]

  • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[3]

4. Interpreting the Results: The calculated CLint value allows for the classification of the compound's metabolic stability. While classification schemes can vary, a common framework is:

CLint (µL/min/mg protein)In Vitro t½ (min)Metabolic Stability Classification
< 12> 58Low Clearance (High Stability)
12 - 5513 - 58Intermediate Clearance (Moderate Stability)
> 55< 13High Clearance (Low Stability)
(Classification based on models adapted from scientific literature.[3][10])

Comparative Analysis: Putting the Data into Context

To provide a meaningful evaluation, the metabolic stability of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide should be compared against well-characterized alternatives. Below is a table with hypothetical data illustrating such a comparison.

CompoundStructureIn Vitro t½ (min)CLint (µL/min/mg protein)Stability Classification
N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (Target Compound)2527.7Intermediate
Verapamil (High Clearance Control)886.6High
Diazepam (Low Clearance Control)1106.3Low
Analog X (Non-fluorinated version)(Comparator)1546.2Intermediate

Analysis of Hypothetical Data: In this example, our target compound shows intermediate stability. The positive controls, Verapamil and Diazepam, perform as expected, validating the assay's performance. The comparison with a non-fluorinated analog suggests that the fluorine atom may be providing a modest improvement in metabolic stability, a common strategy in medicinal chemistry.[7][19]

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded methodology for assessing the metabolic stability of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide using human liver microsomes. By following the detailed protocol and data analysis framework, researchers can generate reliable intrinsic clearance data.

The finding of intermediate stability for our target compound is a valuable piece of information. It suggests the compound is not so rapidly metabolized as to preclude further development, nor is it so stable that it might pose a risk of accumulation. This data, when integrated with potency, selectivity, and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, enables drug development professionals to make informed decisions, guiding the next steps in lead optimization or candidate selection.

References

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Google Cloud URL
  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: Google Cloud URL
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants Source: ACS Publications URL
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants Source: PubMed URL
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  • Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability Source: NEDMDG URL
  • Title: A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates Source: Benchchem URL

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